Crenolanib

Catalog No.
S548090
CAS No.
670220-88-9
M.F
C26H29N5O2
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crenolanib

CAS Number

670220-88-9

Product Name

Crenolanib

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CP 868596; CP868596; CP-868596; ARO 002; RO-002; RO002; Crenolanib.

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

The exact mass of the compound Crenolanib is 443.23213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

crenolanib mechanism of action FLT3 PDGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biochemical and Cellular Data

The potency of crenolanib is demonstrated through quantitative biochemical and cellular assays. The data below provides specific values for its binding and inhibitory activity.

Table 1: Biochemical Binding Affinity (Kd) [1]

Target Kd (nM)
FLT3-ITD 0.74
FLT3-D835Y 0.18
PDGFRα 2.1
PDGFRβ 3.2

Table 2: Cellular Inhibition (IC50) [2] [1]

Cell Line / Model Mutation IC50 / Cytotoxicity (nM)
MV4-11 FLT3-ITD 1.5 - 12
MOLM-13 FLT3-ITD 4.9
MOLM-14 FLT3-ITD 7
EOL-1 FIP1L1-PDGFRα fusion 0.2 (pM, proliferation)
H1703 PDGFRα amplification ~80 (proliferation)

Detailed Experimental Protocols

To evaluate the mechanism of action and efficacy of this compound in a research setting, several standard assays can be employed. The following protocols are adapted from methodologies cited in the search results.

1. Cell Viability and Proliferation Assay [3] [2]

  • Purpose: To assess the cytotoxic effects of this compound on cancer cell lines.
  • Methodology:
    • Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well for HUVEC or AML lines like MV4-11).
    • Incubate for 24 hours for adherence and recovery.
    • Administer this compound across a desired concentration range (e.g., 0.5 nM to 5000 nM) and incubate for 72 hours.
    • Assess viability using a luminescent (CellTiter-Glo) or colorimetric (XTT) assay.
    • Calculate IC50 values by normalizing luminescence/absorbance of treated wells to control wells (DMSO vehicle).

2. Immunoprecipitation and Western Blot Analysis [3] [4] [2]

  • Purpose: To detect inhibition of target phosphorylation and downstream signaling pathways.
  • Methodology:
    • Treat cells (e.g., MOLM-14, Ba/F3 transfectants) with this compound for a predetermined time (e.g., 2-4 hours).
    • Lyse cells and immunoprecipitate the target protein (e.g., FLT3 or PDGFRα) using a specific antibody.
    • Perform sequential immunoblotting: first with an anti-phospho-tyrosine antibody, then strip and re-probe the membrane with an antibody against the total target protein.
    • Use densitometry software to quantify band intensities, normalize phospho-protein levels to total protein, and determine the IC50 for phosphorylation inhibition.

3. 3D Endothelial Cell Sprouting Assay [3]

  • Purpose: To evaluate the anti-angiogenic activity of this compound.
  • Methodology:
    • Form HUVEC spheroids by depositing cell drops on a petri dish lid and incubating overnight to allow aggregation.
    • Prepare a collagen gel mixture and gently mix with the collected spheroids.
    • Place the spheroids in polymerized collagen into culture slides and add medium with or without this compound.
    • After overnight incubation, image spheroids using an inverted microscope.
    • Quantify the total sprout length per spheroid using image analysis software (e.g., ImageJ).

Experimental Workflow and Signaling Pathway

The diagram below integrates the experimental workflow with the core molecular pathway targeted by this compound.

G MutantFLT3 Mutant FLT3/PDGFR (Constitutively Active) TypeIBinding Type I Inhibitor Binding (this compound) MutantFLT3->TypeIBinding Active Conformation (DFG-in) PhosphorylationBlock Blocked Autophosphorylation & Activation TypeIBinding->PhosphorylationBlock DownstreamBlock Inhibition of Downstream Signaling (STAT5, PI3K, MAPK) PhosphorylationBlock->DownstreamBlock CellularEffect Cellular Outcomes: Apoptosis, Cell Cycle Arrest, Inhibited Proliferation/Migration DownstreamBlock->CellularEffect InVivoEffect In Vivo Efficacy: Tumor Growth Inhibition, Reduced Microvessel Density CellularEffect->InVivoEffect Exp1 1. Cell Viability Assay Exp1->CellularEffect  Validates Exp2 2. Western Blot Analysis Exp2->PhosphorylationBlock  Measures Exp2->DownstreamBlock  Measures Exp3 3. Sprouting Assay Exp3->InVivoEffect  Models Exp4 4. Flow Cytometry Exp4->CellularEffect  Analyzes

Pharmacological and Clinical Considerations

  • Pharmacokinetics & Resistance: this compound is an oral drug with a half-life of 8-9 hours. In a phase I trial, 100 mg twice daily yielded a maximum plasma concentration of ~1 μM [5]. A key resistance mechanism involves the drug efflux pump ABCB1 (P-glycoprotein), which confers cellular resistance and may limit central nervous system penetration [5].

  • Clinical Trial Status: this compound remains investigational. It has been evaluated in multiple clinical trials for indications including relapsed/refractory FLT3-mutant AML, gliomas, and GIST with PDGFRA D842V mutations [3] [1].

  • Emerging Research: Recent studies highlight this compound's effects beyond direct kinase inhibition. Combined with Hedgehog pathway inhibitors, it shows synergistic effects in AML cells. Proteomic analysis reveals that this compound treatment alters the protein cargo of extracellular vesicles, specifically downregulating ribosomal and ErbB signaling pathway proteins, potentially interfering with leukemia niche formation [6].

References

Primary Kinase Targets and Binding Affinity

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib demonstrates high potency and specificity for its main targets. The table below summarizes its binding affinity (Kd) for these primary kinases.

Kinase Target Binding Affinity (Kd) Biological Context and Significance
FLT3 (wild-type and mutant) 0.74 nM [1] A key driver in approximately 30% of AML cases [2].
FLT3-D835Y (mutant) 0.18 nM [3] A common tyrosine kinase domain mutation conferring resistance to type II FLT3 inhibitors [4].
PDGFRα 2.1 nM [1] [5] Implicated in subsets of GIST and gliomas [1] [3].
PDGFRβ 3.2 nM [1] [5] Involved in various solid tumors and hematologic malignancies [3].

Cellular Efficacy and Selectivity

The inhibitory activity of this compound translates to potent anti-proliferative and pro-apoptotic effects in cellular models. The following table outlines its half-maximal inhibitory concentrations (IC50) in various cell-based assays.

Cell Line / Assay Model Assay Type IC50 / Effect Context and Interpretation
MV4-11 cells (FLT3-ITD AML) Cytotoxicity (72 hrs) 12 nM [5] Inhibits cellular viability in a model of FLT3-ITD driven leukemia [1].
MOLM-14 cells (FLT3-ITD AML) Cytotoxicity (MTT) 7 nM [3] Demonstrates potent cytotoxicity in another FLT3-ITD mutant AML cell line.
HMC1.2 cells (KIT D816V mastocytosis) Anti-proliferation (XTT) 100-250 nM [6] Shows activity against a resistant KIT mutation, homologous to FLT3-D835 [6].
Ba/F3 cells (FLT3 D835Y) Apoptosis (Annexin V) ~100 nM [6] Induces programmed cell death in an isogenic model expressing a common resistance mutation.
Normal Human Bone Marrow Progenitors Colony Formation (GM-CSF/BFU-E) Minimal effect at 20 nM [4] Suggests relative selectivity for mutant kinases over healthy hematopoiesis compared to other TKIs.

Mechanism of Action as a Type I Inhibitor

This compound is a type I tyrosine kinase inhibitor, meaning it binds to the active, "DFG-in" conformation of the kinase [3]. This mechanism is crucial for its ability to inhibit FLT3 with activation loop mutations (like D835), which often confer resistance to type II inhibitors (e.g., quizartinib and sorafenib) that can only bind the inactive "DFG-out" conformation [1] [4] [7]. This makes this compound a potential therapeutic option for patients who have relapsed on type II FLT3 inhibitors.

The following diagram illustrates the primary signaling pathways targeted by this compound and its mechanism as a type I inhibitor.

This compound inhibits multiple class III receptor tyrosine kinases in their active state, blocking pro-survival and pro-proliferative signaling pathways. Dashed lines indicate constitutive activation or secondary targeting.

Key Experimental Protocols

To evaluate this compound's efficacy and mechanisms, several standard experimental methodologies are employed:

  • Cytotoxicity and Anti-proliferation Assays [6] [4]: Method: Cells are seeded in multi-well plates and treated with a dose range of this compound for 48-72 hours. Cellular viability is measured using colorimetric assays like WST-1, XTT, or MTT. Analysis: Dose-response curves are generated to calculate IC50 values, representing the drug concentration that inhibits 50% of cell proliferation.

  • Immunoblotting (Western Blot) for Target Engagement [6] [4]: Method: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key Targets: Phospho-specific antibodies against FLT3, KIT, STAT5, AKT, and MAPK are used to detect inhibition of kinase auto-phosphorylation and downstream signaling. Total protein levels are assessed to confirm equal loading. Analysis: Densitometry quantifies the reduction in phosphorylation levels normalized to total protein.

  • Colony-Forming Unit (CFU) Assays [4]: Method: Bone marrow mononuclear cells from healthy donors are plated in methylcellulose medium containing cytokines and various concentrations of this compound. Analysis: After 10-12 days of incubation, the number of erythrocyte burst-forming units (BFU-E) and granulocyte-macrophage colony-forming units (GM-CFU) are counted and compared to vehicle-treated controls to assess myelosuppressive effects.

  • Plasma Inhibitory Activity (PIA) Assay [4]: Method: Plasma samples are obtained from patients receiving this compound at various time points. These samples are then used to treat FLT3-mutant cell lines ex vivo. Analysis: The degree of FLT3 phosphorylation inhibition in the cells is measured via immunoblotting, providing a direct functional readout of the drug's active concentration and efficacy in patients.

Resistance Mechanisms

Despite its potency, resistance to this compound can develop through diverse molecular mechanisms [7].

  • Secondary FLT3 Mutations: Unlike type II inhibitors, this compound treatment rarely induces secondary mutations in the FLT3 activation loop. The gatekeeper mutation F691L can confer resistance, but it appears infrequently in clinical samples [7] [8].
  • Clonal Selection and Bypass Signaling: The primary mechanisms of resistance involve the expansion of subclones with mutations in other genes. Common mutations acquired or expanded post-treatment include NRAS, IDH1, IDH2, TET2, and RUNX1 [7]. These mutations can activate alternative survival pathways, allowing leukemic cells to proliferate independently of FLT3 signaling.

Current Clinical Status

This compound remains an investigational drug and has not yet received full FDA approval [9] [8]. It has been granted Fast Track designation and is being evaluated in multiple clinical trials, including a phase III trial for newly diagnosed FLT3-mutant AML [8].

Conclusion

This compound is a promising type I tyrosine kinase inhibitor with a well-defined target profile against FLT3, PDGFRα/β, and related mutants. Its unique mechanism of action, high potency at nanomolar concentrations, and activity against resistance-conferring mutations position it as a valuable candidate in oncology drug development. Future work will focus on optimizing its clinical application through combination therapies to overcome diverse resistance mechanisms.

References

Molecular Structure and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib (chemical name: 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine) is a small molecule with the formula C₂₆H₂₉N₅O₂ [1]. It is classified as a type I kinase inhibitor, meaning it binds to the active, "DFG-in" conformation of the kinase domain [2] [1] [3]. This contrasts with type II inhibitors that bind to the inactive conformation, and allows this compound to effectively inhibit activation loop mutations that confer resistance to type II inhibitors [4].

The table below summarizes its primary kinase targets and key affinity metrics:

Kinase Target Mutation/Variant Affinity (Kd) / Potency (IC₅₀) Cellular Assay Context
FLT3 Wild-Type, ITD, D835 Kd: 0.74 nM [1]; IC₅₀: 1.3 - 67.8 nM [3] Ba/F3 transfected cells [3]
PDGFRα Wild-Type IC₅₀: 0.4 ng/mL (~0.9 nM) [1] Porcine aortic epithelial cells [1]
PDGFRα D842V IC₅₀: 6 nM [1] CHO transfected cells [1]
PDGFRβ Wild-Type IC₅₀: 0.8 ng/mL (~1.8 nM) [1] Porcine aortic epithelial cells [1]
c-KIT D816V IC₅₀: 2.5 nM [1] In vitro assay [1]

This compound's structure is critical for its activity. The benzimidazole and quinoline groups are essential components for interacting with the kinase domain [1] [3]. The oxetane ring and the piperidin-4-amine moiety contribute to its pharmacological properties, though their specific roles in binding and solubility are inferred from standard medicinal chemistry principles [1].

G This compound This compound FLT3 FLT3 This compound->FLT3 Binds Active Conformation PDGFR PDGFR This compound->PDGFR Binds Active Conformation c_KIT c_KIT This compound->c_KIT Binds Active Conformation Downstream Downstream Signaling Pathways FLT3->Downstream Phosphorylation Inhibited PDGFR->Downstream Phosphorylation Inhibited c_KIT->Downstream Phosphorylation Inhibited STAT5 STAT5 Downstream->STAT5 Inhibits AKT_mTOR AKT_mTOR Downstream->AKT_mTOR Inhibits RAS_MEK_ERK RAS_MEK_ERK Downstream->RAS_MEK_ERK Inhibits

This compound inhibits kinase activity and downstream pro-survival signaling pathways [5] [6].

Key Experimental Evidence and Protocols

The following experiments are central to establishing the SAR and efficacy of this compound.

Cellular Proliferation and Viability Assays

Purpose: To determine the direct anti-proliferative effects of this compound on cancer cell lines driven by specific kinase mutations [6].

  • Common Cell Models:
    • FLT3-ITD AML: MOLM-14, MV4-11 [2] [6].
    • KIT D816V Mastocytosis: HMC1.2 [6].
    • Isogenic Models: Ba/F3 cells engineered to express mutant kinases (e.g., FLT3-ITD, KIT D816V) [7] [6].
  • Protocol Outline:
    • Seed cells in 96-well plates.
    • Treat with a dose range of this compound (e.g., 1 nM to 10,000 nM) for 48-72 hours.
    • Measure cell viability using colorimetric assays like XTT or WST-1 [6].
    • Calculate IC₅₀ values from the dose-response curves.
Phosphorylation and Signaling Inhibition

Purpose: To confirm that this compound directly inhibits its intended kinase targets and downstream signaling pathways [6].

  • Protocol Outline:
    • Treat kinase-dependent cells (e.g., Ba/F3-FLT3-ITD, HMC1.2) with this compound at various concentrations for a shorter period (e.g., 90 minutes to 4 hours) [6].
    • Lyse cells and extract proteins.
    • Perform Western Blot analysis using specific antibodies.
    • Probe for:
      • Phospho-Tyrosine of the target kinase (e.g., p-FLT3, p-KIT) to show direct inhibition.
      • Phospho-proteins of downstream effectors (e.g., p-STAT5, p-AKT, p-ERK) to confirm functional pathway blockade [5] [6].
    • Show that total protein levels remain unchanged.
Apoptosis Assays

Purpose: To demonstrate that the inhibition of kinase signaling by this compound leads to programmed cell death.

  • Protocol Outline:
    • Treat cells with this compound for 24-48 hours.
    • Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
    • Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [6].
    • Present data as a dose-dependent increase in the percentage of apoptotic cells.

Resistance and Broader Activity

Despite its potency, resistance to this compound can develop through diverse mechanisms.

  • Resistance in AML: Unlike other FLT3 inhibitors, this compound treatment rarely leads to secondary resistance mutations within the FLT3 gene itself (e.g., the gatekeeper F691L mutation is infrequent) [7]. Instead, resistance is often driven by the expansion of subclones with mutations in other genes, particularly NRAS, IDH1, IDH2, TET2, and ASXL1 [7]. This suggests that bypass signaling and epigenetic adaptations are key resistance mechanisms.
  • Activity Beyond Primary Targets: this compound has also shown growth-suppressive effects in colorectal cancer cell lines and patient-derived organoids (PDOs) with KRAS or BRAF mutations [5]. It was found to suppress the ERK and AKT/mTOR signaling pathways in these models and reduce the expression of stem cell markers (OCT4, NANOG, SOX2), indicating a potential broader applicability [5].

References

crenolanib pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters & Covariate Effects

The table below consolidates key population pharmacokinetic parameters for crenolanib from studies in pediatric brain tumor patients and adult AML patients [1] [2].

Parameter Typical Value (Pediatric Population) Typical Value (Adult Population) Significant Covariates
Model Structure Two-compartment with lag time [1] One-compartment [2]
Absorption Rate (Ka) 0.19 /h [1] Rapid (Tmax 2-3 hours) [2] Decreases with age (p<0.0001) [1]
Apparent Clearance (CL/F) 41 L/h (for 8-year-old, BSA 1 m²) [1] Reported, study-specific Increases with Body Surface Area (BSA) (p<0.0001); ~2-fold lower with acid reducers (p<0.0001) [1]
Apparent Volume (V/F) 54.3 L (for 8-year-old, BSA 1 m²) [1] Reported, study-specific ~1.7-fold lower with acid reducers (p=0.018) [1]
Time to Max Conc. (Tmax) --- 2-3 hours [2]
Half-life --- ~14 hours (in adults) [1]
Primary Metabolic Route Cytochrome P450 3A (CYP3A) [1] Cytochrome P450 3A (CYP3A) [1]

The following diagram illustrates the core relationships between patient covariates and the key pharmacokinetic parameters of this compound, as identified in population models [1].

G cluster_covariates Covariates cluster_params PK Parameters Covariates Patient Covariates PK_Params PK Parameters Covariates->PK_Params Significant Impact Exposure Drug Exposure PK_Params->Exposure Determines AcidReducers Acid Reducers (H2 Blockers, PPIs) Clearance Clearance (CL/F) AcidReducers->Clearance Decreases Volume Volume (V/F) AcidReducers->Volume Decreases BSA Body Surface Area (BSA) BSA->Clearance Increases Age Age AbsRate Absorption Rate (Ka) Age->AbsRate Decreases

Covariate Impact on this compound PK

Mechanism of Action & Key Pathways

This compound is a potent and selective Type I tyrosine kinase inhibitor [3] [4]. It targets the active conformation of specific class III receptor tyrosine kinases:

  • Primary Targets: FLT3 (both ITD and TKD mutations like D835) and PDGFRα/β (including D842V mutant) [1] [3] [5].
  • Key Differentiator: As a Type I inhibitor, it remains effective against activation loop mutations (e.g., FLT3-D835, PDGFR-D842) that often confer resistance to Type II inhibitors [3].
  • Selectivity: It shows high selectivity for its primary targets, with relatively less inhibition of c-KIT, which may result in fewer off-target toxicities like myelosuppression [5] [6].

The diagram below outlines the primary molecular pathway and mechanism of action of this compound.

G This compound This compound FLT3_Mutant FLT3 Mutant (ITD, D835, etc.) This compound->FLT3_Mutant Type I Inhibition PDGFR_Mutant PDGFRα/β Mutant (D842V, etc.) This compound->PDGFR_Mutant Type I Inhibition ConstitutiveSig Constitutive Signaling FLT3_Mutant->ConstitutiveSig PDGFR_Mutant->ConstitutiveSig Downstream Downstream Pathways (PI3K/AKT/mTOR, ERK) ConstitutiveSig->Downstream Outcomes Unchecked Cell Proliferation & Survival Downstream->Outcomes

This compound Mechanism of Action

Experimental Protocols & Methodology

The foundational data on this compound's pharmacokinetics come from well-established clinical and bioanalytical methods.

Population Pharmacokinetic Modeling
  • Software & Algorithm: Nonlinear mixed-effects modeling was performed using Monolix (v2019R2) and the Stochastic Approximation Expectation Maximization algorithm [1].
  • Base Model Development: Different structural models were tested, including one-, two-, and three-compartment distributions with zero- or first-order absorption, and linear or non-linear elimination. A linear two-compartment model with a lag time best described the data in pediatric patients [1]. Adult data were best fit with a one-compartment model [2].
  • Covariate Analysis: A stepwise analysis evaluated the impact of demographics, laboratory values, and concomitant medications on model parameters. Continuous covariates were modeled using exponential or power functions [1].
Bioanalytical Methods
  • Sample Collection: In clinical studies, serial blood samples were collected at predefined times after a single dose and at steady state. Serum was separated and stored at -80°C before analysis [1] [2].
  • Quantification: Serum this compound concentrations were determined using a validated Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method. The lower limit of quantitation (LLOQ) was 5 ng/mL (11 nM) [1].

Clinical Implications & Dosing Rationale

The quantified PK parameters and their relationships with covariates have direct clinical applications:

  • Dosing Strategy: Model simulations support the use of Body Surface Area (BSA)-based dosing over flat dosing in pediatric populations to account for the significant impact of BSA on drug clearance [1].
  • Drug-Drug Interactions: Concomitant use of acid-reducing agents (H2 antagonists or proton pump inhibitors) significantly increases this compound exposure. Although the therapy was well-tolerated in the study, this interaction requires careful monitoring [1]. Furthermore, as this compound is primarily metabolized by CYP3A, co-administration with strong inducers or inhibitors of this enzyme may require dose adjustments [1].
  • Dosing Schedule: To maintain continuous target inhibition, a three-times-daily (TID) dosing schedule is employed. This schedule achieves higher trough levels and lower peak concentrations compared to once-daily dosing, which may improve efficacy and tolerability [2].

References

crenolanib clinical trials status acute myeloid leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib Profile and Clinical Status

The table below summarizes the core characteristics and latest development status of this compound in AML.

Feature Summary
Drug Class Potent, selective type I pan-FLT3 tyrosine kinase inhibitor (TKI) [1] [2].
Key Mechanism Targets active conformation of FLT3 kinase; active against both FLT3-ITD and FLT3-TKD mutations (including D835) [1] [2].
Proposed Use Case Candidate for newly diagnosed AML with FLT3-TKD mutations and for relapsed/refractory patients with TKD mutations acquired from other FLT3 inhibitors [1] [2].
Latest Status (as of 2025) Investigational / Not FDA-approved. New Drug Application (NDA) previously rejected by the FDA [3]. Clinical trials are ongoing, including a comparison with midostaurin in newly diagnosed FLT3-mutated AML (NCT03258931) [4].

Key Resistance Mechanisms and Experimental Insights

Unlike other FLT3 inhibitors, resistance to this compound is not primarily driven by new secondary mutations in the FLT3 gene itself. A 2019 study in Nature Communications revealed that resistance arises through a wider variety of genetic and epigenetic pathways [1] [2].

The diagram below summarizes the diverse resistance mechanisms to this compound identified in AML patient samples.

Detailed Experimental Methodology for Resistance Profiling

The key findings on resistance mechanisms were established through the following experimental workflow [1] [2]:

  • Patient Sample Collection: Paired bone marrow and/or peripheral blood samples were collected from relapsed/refractory FLT3-mutated AML patients enrolled in this compound phase II clinical trials. Samples were taken before this compound treatment initiation and after at least 28 days of treatment upon observed disease progression or relapse.
  • Genomic Sequencing:
    • Whole Exome Sequencing (WES): Performed on 18 matched pre- and post-crenolanib sample pairs to conduct an unbiased survey of mutations across the entire exome.
    • Targeted Deep Sequencing: A complementary, high-coverage targeted sequencing approach was used on a larger cohort (including 6 additional FLT3-ITD patients) to validate findings and track variant allele frequencies (VAFs) with high sensitivity.
  • Data Analysis:
    • Variant Calling: Somatic mutations were identified by comparing sequence data from tumor samples with matched normal tissue.
    • Clonal Evolution Analysis: Changes in the genetic landscape were tracked by comparing the VAF of each mutation before and after this compound treatment. Expanding subclones were interpreted as potential drivers of resistance.
  • Functional Validation:
    • Ba/F3 Cell Transformation Assay: Suspected resistance-conferring FLT3 mutations (e.g., K429E) were introduced into Ba/F3 cells via mutagenesis. The cells were then cultured in the absence of Interleukin-3 (IL-3); survival and proliferation without this growth factor indicated successful oncogenic transformation.
    • Drug Sensitivity Profiling: The half-maximal inhibitory concentration (IC50) of this compound was determined and compared between Ba/F3 cells expressing mutant FLT3 (e.g., K429E/D835Y) and those expressing control mutations (e.g., D835Y). A higher IC50 indicated reduced drug sensitivity and confirmed a resistant phenotype.

Future Development and Competitive Landscape

Research continues to explore this compound's potential. A significant focus is on combination therapies to overcome or prevent resistance, with experimental models showing that drug combinations can restore this compound sensitivity [1] [2].

The field of FLT3 inhibition is also advancing with next-generation inhibitors in development. Companies like CCM Biosciences are developing candidates (CCM-405, CCM-445) designed to be effective against a broader range of resistance mutations, including FLT3-ITD-F691L, which also confers resistance to gilteritinib and quizartinib [3].

Summary

This compound is a distinct type I FLT3 inhibitor with a promising mechanism against TKD mutations. Its clinical application is currently limited by the development of complex, diverse resistance mechanisms, primarily through alternative signaling pathways and clonal evolution rather than FLT3 secondary mutations.

References

crenolanib preclinical studies hematological malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib's Profile & Preclinical Efficacy

The following table summarizes this compound's core characteristics and its demonstrated efficacy across various preclinical models of hematological malignancies.

Aspect Details and Key Preclinical Findings
Drug Class & Target Potent, selective Type I FLT3 inhibitor; also targets PDGFRα/β and mutant KIT D816 [1] [2] [3].
Key Mechanism Binds active kinase conformation, inhibiting FLT3-ITD and TKD mutations (e.g., D835, F691) resistant to Type II inhibitors [4] [2].

| In Vitro Activity (Cell Viability) | • IC50 ~5-10 nM in FLT3-ITD MOLM14 cells [3]. • IC50 ~100-250 nM in KIT D816V mastocytosis cells (HMC1.2) [3]. | | In Vivo Efficacy (Xenograft Models) | • Single agent: Delayed MV4-11 (FLT3-ITD) tumor growth [2]. • Combination with sorafenib (Type II inhibitor): Significant reduction in leukemic burden, prolonged survival vs. single agents [4] [2]. | | Activity in Drug-Resistant Models | Inhibited Ba/F3 cells with FLT3-ITD/D835Y/H and FLT3-ITD/F691L mutations; effective against sorafenib-resistant MOLM-13 cells (FLT3-ITD/D835Y) [2]. |

Detailed Experimental Protocols

Here is a detailed breakdown of key methodologies used in pivotal this compound preclinical studies.

Protocol Component Detailed Methodology
In Vitro Cell Viability & Proliferation (MTT/XTT/WST-1 Assays) Cells (e.g., MOLM14, HMC1.2) plated and treated with this compound dilution series for 72 hours. Viability measured using colorimetric assays (MTT, XTT, WST-1). IC50 values calculated from dose-response curves [4] [2] [3].
Western Blot Analysis (Pharmacodynamics) Cells treated with this compound, lysed, and proteins extracted. FLT3 immunoprecipitation performed, followed by SDS-PAGE and western transfer. Membranes probed with antibodies against p-FLT3, p-STAT5, p-ERK, and total proteins to confirm target inhibition [4] [2].
In Vivo Xenograft Mouse Models (Efficacy) NSG mice injected intravenously with luciferase-tagged FLT3-mutant AML cells (e.g., MV4-11, MOLM-13). After engraftment confirmed by bioluminescence imaging, mice randomized to treatment groups: vehicle, this compound (e.g., 15 mg/kg BID), sorafenib, or combination. Tumor burden monitored via bioluminescence; survival tracked [4] [2].
Drug Combination Studies (Synergy) Cells exposed to fixed-ratio concentrations of this compound and sorafenib. Combination Index (CI) calculated using the Chou-Talalay method (CalcuSyn software). CI < 1.0 indicates synergy [4].
Resistance Mutation Analysis Whole exome sequencing or targeted deep sequencing of patient samples or mouse model bone marrow pre- and post-crenolanib treatment. Variant Allele Frequencies (VAFs) of FLT3 and other genes (e.g., NRAS, IDH2) tracked to identify expanding resistant clones [5].

Signaling Pathways & Experimental Workflows

The following diagrams map the core signaling pathways targeted by this compound and a generalized workflow for preclinical in vivo studies.

architecture FLT3_Mutations FLT3 Mutations (ITD, TKD D835) Constitutive_Signaling Constitutive FLT3 Dimerization & Activation FLT3_Mutations->Constitutive_Signaling Downstream_Pathways Activation of Downstream Pathways (STAT5, ERK, AKT) Constitutive_Signaling->Downstream_Pathways Cellular_Effects Cellular Outcomes: Proliferation ↑ Apoptosis ↓ Downstream_Pathways->Cellular_Effects This compound This compound (Type I Inhibitor) Inhibition Inhibition of FLT3 Phosphorylation This compound->Inhibition Blocked_Signaling Blocked Downstream Signaling Inhibition->Blocked_Signaling Therapeutic_Effects Therapeutic Effects: Proliferation ↓ Apoptosis ↑ Blocked_Signaling->Therapeutic_Effects

This compound inhibits constitutively active FLT3 mutants and downstream oncogenic signaling.

workflow Start 1. Cell Line/PDX Selection (FLT3-ITD mutant, e.g., MV4-11) A 2. Xenograft Establishment IV injection into NSG mice Start->A B 3. Engraftment Confirmation Bioluminescence Imaging (BLI) A->B C 4. Randomization & Treatment (Vehicle, this compound, Combo) B->C D 5. In Vivo Monitoring Tumor burden (BLI), Survival C->D E 6. Endpoint Analysis Bone marrow blasts, Sequencing for resistance D->E

General workflow for evaluating this compound efficacy in a mouse xenograft model.

Key Insights from Preclinical Data

  • Overcoming Resistance: this compound's primary preclinical value is effectively targeting FLT3-TKD mutations (D835) that confer resistance to Type II inhibitors like sorafenib and quizartinib [2].
  • Rational Combinations: Preclinical data strongly support combination strategies. Pairing this compound with a Type II inhibitor (sorafenib) or azacitidine shows synergistic effects, more effectively reducing leukemic burden and targeting leukemia-initiating cells (LICs) [4] [6].
  • Resistance Mechanisms: Despite its potency, resistance emerges via non-FLT3 pathways. Studies show resistant samples frequently develop mutations in NRAS, IDH2, IDH1, or TET2, indicating bypass signaling activation and clonal selection [5] [6].

References

crenolanib molecular targets wild-type mutant isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets of Crenolanib

The table below summarizes the key molecular targets of this compound and available quantitative inhibition data [1] [2] [3]:

Target Type Key Mutants/Forms Inhibited Reported Potency (Kd or IC₅₀)
FLT3 Receptor Tyrosine Kinase Wild-type, ITD, TKD (D835H/Y) Kd: 0.74 nM (ITD), 0.18 nM (D835Y) [2]
PDGFRα Receptor Tyrosine Kinase Wild-type, D842V IC₅₀: ~10 nM (wild-type), ~6 nM (D842V) [2] [4]
PDGFRβ Receptor Tyrosine Kinase Wild-type IC₅₀: ~0.8 ng/mL [2]
KIT Receptor Tyrosine Kinase D816H, D816V IC₅₀: 5.4 nM (D816H), 2.5 nM (D816V) [2]

This compound is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase domain ("DFG-in") [2] [3]. This mechanism allows it to effectively target constitutively active mutant kinases, a significant advantage over type II inhibitors for certain resistance mutations [5] [6].

Experimental Evidence & Key Workflows

Substantial evidence for this compound's efficacy comes from cell-based assays. The diagram below illustrates a generalized workflow for these key experiments.

G cluster_1 In Vitro Cell-Based Assay Workflow cluster_2 Key Assay Readouts A 1. Select Cell Models B 2. Treat with this compound (Dose Dilution Series) A->B C 3. Assess Phenotypic Effects B->C D 4. Confirm Target Specificity C->D R1 Proliferation (XTT/MTS Assay) C->R1 R2 Apoptosis (Annexin V Staining) C->R2 R3 Target Phosphorylation (Western Blot) D->R3

Generalized workflow for cell-based assays validating this compound's effects

  • Cell Models: Experiments used native tumor cell lines (e.g., HMC1.2 for KIT D816V, MOLM14 for FLT3-ITD) and isogenic Ba/F3 models engineered to express specific mutant kinases [1] [7] [6]. Using Ba/F3 cells transfected with mutant FLT3 or KIT isolates the effect of the specific kinase, confirming on-target activity [7] [6].
  • Proliferation and Apoptosis Assays: Cells treated with this compound in a dose-dependent manner for 48 hours. Anti-proliferative effects were measured via XTT-based assays, and pro-apoptotic activity was quantified using annexin V-based immunofluorescence assays followed by flow cytometry [1] [7].
  • Target Phosphorylation and Specificity: To confirm direct target engagement, engineered Ba/F3 cell lines expressing mutant KIT (D816V/Y) were treated with this compound for 90 minutes. Cell lysates were immunoblotted and probed for tyrosine-phosphorylated KIT to demonstrate dephosphorylation [7]. Specificity was confirmed by showing this compound had minimal effect on cell lines without these driver mutations [1] [7].

Clinical Relevance and Resistance

This compound has shown promising clinical efficacy, particularly in FLT3-mutant Acute Myeloid Leukemia (AML) [8] [6]. A 2024 clinical trial demonstrated that this compound combined with intensive chemotherapy resulted in high response rates and long-term survival in newly diagnosed AML patients [8]. Its activity against the KIT D816V mutant also suggests potential therapeutic value for Systemic Mastocytosis and Core Binding Factor Leukemias [1] [5].

A key feature is its ability to inhibit activation loop mutations (like FLT3-D835) that confer resistance to type II inhibitors such as quizartinib [6] [4]. However, resistance can develop through other mechanisms. Unlike other FLT3 inhibitors, this compound resistance is rarely due to secondary FLT3 mutations [6]. Instead, resistance often arises from clone expansion with mutations in parallel signaling pathways (e.g., NRAS) or genes involved in epigenetic regulation (e.g., TET2, IDH1/2) [6].

References

Application Notes and Protocol: Crenolanib with Cytarabine/Anthracycline Chemotherapy in Newly Diagnosed FLT3-Mutated AML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

FLT3 mutations are among the most common genetic aberrations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of newly diagnosed cases and are associated with high relapse rates and poor overall survival following intensive chemotherapy alone. [1] [2] [3] Crenolanib is a potent, second-generation, type I tyrosine kinase inhibitor (TKI) that targets the active conformation of the FLT3 receptor. [1] [4] Unlike some other FLT3 inhibitors, this compound is a pan-FLT3 inhibitor, demonstrating activity against both FLT3-ITD (Internal Tandem Duplication) and FLT3-TKD (Tyrosine Kinase Domain) mutations, including those that confer resistance to type II inhibitors. [2] [5] [4] Its short half-life (6-8 hours) and lack of active metabolites minimize drug accumulation and reduce the risk of prolonged toxicities or drug-drug interactions. [1]

Preclinical data indicates that this compound effectively blocks FLT3 phosphorylation and cell growth at low nanomolar concentrations. [1] The rationale for combining this compound with intensive chemotherapy ("7+3" regimen) is to achieve deep molecular remissions by eradicating FLT3-mutant clones at diagnosis, thereby potentially preventing relapse and improving long-term survival. [1] [6] The following application notes and protocol are derived from a phase II clinical trial (NCT02283177) investigating this combination. [7] [1]

Detailed Treatment Protocol

The treatment schema involves sequential administration of standard chemotherapy followed by this compound, consolidation therapy, and maintenance.

Patient Eligibility
  • Inclusion Criteria: Adults (age ≥18 years, no upper limit) with newly diagnosed AML characterized by FLT3-ITD and/or FLT3-TKD mutations. [1] [4] Patients with secondary AML were eligible. [8]
  • Exclusion Criteria: Refer to the protocol (ClinicalTrials.gov Identifier: NCT02283177) for comprehensive exclusion criteria. [1]
Treatment Schema and Dosing

The visual workflow below summarizes the complete treatment protocol.

G Start Patient: Newly Diagnosed FLT3-Mutant AML Induction Induction: '7+3' Chemotherapy - Cytarabine 100 mg/m² continuous infusion, Days 1-7 - Anthracycline (choose one):  • Daunorubicin (≤60 yrs: 90 mg/m²; >60 yrs: 60 mg/m²) Days 1-3  • Idarubicin 12 mg/m² Days 1-3 Start->Induction CrenolanibInd This compound Initiation: 100 mg TID PO, start Day 9 Continue until 72 hours before next cycle Induction->CrenolanibInd Consolidation Consolidation: High-Dose Cytarabine (HiDAC) - ≤60 years: 3 g/m² twice daily, Days 1, 3, 5 - >60 years: 1 g/m² twice daily, Days 1, 3, 5 (2-4 cycles permitted) CrenolanibInd->Consolidation CrenolanibCons This compound in Consolidation: Restart 24 hours after last HiDAC dose (100 mg TID) until 72h before next chemo Consolidation->CrenolanibCons Decision Eligible for Transplant? CrenolanibCons->Decision Transplant Proceed to Allogeneic Stem Cell Transplant (SCT) Decision->Transplant Yes NoTransplant Continue with This compound Maintenance Decision->NoTransplant No Maintenance This compound Maintenance: 100 mg TID PO for 12 months - Start 30-90 days post-SCT if applicable - Start after final HiDAC cycle if no SCT Transplant->Maintenance NoTransplant->Maintenance

Key Methodological and Monitoring Considerations
  • Dose Modifications: this compound dose could be reduced to 80 mg or 60 mg TID for management of adverse events such as periorbital edema, liver enzyme elevation, rash, or nausea. [1] [4]
  • Response Assessment: Response was evaluated using International Working Group (IWG) criteria. [1] Complete Remission (CR) was defined as ≤5% marrow blasts, absence of circulating blasts, and recovery of neutrophils (≥1,000/µL) and platelets (≥100,000/µL). [1]
  • Measurable Residual Disease (MRD) Monitoring: MRD was assessed, with negativity defined as the absence of the original FLT3 mutant clone by sensitive sequencing methods. [7] [6]

Efficacy and Safety Data Summary

Clinical outcomes from the phase II trial (n=44) with a median follow-up of 45 months are summarized below. [7]

Table 1: Key Efficacy Outcomes
Outcome Measure Overall (n=44) Patients ≤60 years Patients >60 years
Overall Response Rate (ORR) 86% 90% 80%
Complete Remission (CR) 77% Not Specified Not Specified
CR/CR with incomplete count recovery (CRi) 86% (CR 77% + CRi 9%) Not Specified Not Specified
MRD-negative CR/CRi Rate Not Specified 89% 45%
Median Event-Free Survival (EFS) 44.7 months Not Specified Not Specified
Median Overall Survival (OS) Not Reached Not Specified Not Specified
3-Year OS (estimated) Not Specified 71.4% Not Specified
Cumulative Incidence of Relapse Not Specified 15% Not Specified
Table 2: Key Safety and Tolerability Data
Parameter Observation
Most Common Treatment-Emergent Adverse Events (All Grades) Diarrhea (65.9%), Nausea (56.8%), Febrile Neutropenia (52.3%), Vomiting (45.5%), Peripheral Edema (40.9%), Decreased Appetite (38.6%), Maculopapular Rash (38.6%) [2]
Most Frequent Grade 3+ Adverse Events Febrile Neutropenia (22 pts), Diarrhea (8 pts), Nausea, Decreased Appetite, Rash, Acute Kidney Injury (3 pts each) [2]
Grade 4 Adverse Events Hypokalemia (2 pts) [2]

| Hematologic Recovery (during Induction) | Median time to platelets ≥100,000/µL: 29 days Median time to ANC ≥1,000/µL: 32 days [7] | | Emergence of New FLT3 Mutants at Relapse | Not detected in patients completing consolidation [7] |

Discussion and Future Directions

The combination of this compound with intensive chemotherapy has demonstrated high response rates and durable survival in adults with newly diagnosed FLT3-mutant AML, supporting the continued development of this regimen. [7] [1] The achievement of a high rate of MRD-negative remissions is particularly notable, as this is a strong predictor of long-term outcomes in AML. [7] [6]

A key differentiator of this compound is its favorable cardiac safety profile; unlike quizartinib, it does not cause QTc prolongation and therefore does not require a REMS program for cardiac monitoring. [2] Furthermore, its pan-FLT3 inhibitory activity may prevent the emergence of resistant clones, particularly those involving TKD mutations, a known resistance mechanism for type II inhibitors. [5]

Based on these promising results, a randomized phase III trial comparing this compound versus midostaurin, both in combination with standard chemotherapy, in younger patients with newly diagnosed FLT3-mutant AML is ongoing. [7] [1] [5] This head-to-head comparison will be critical in determining the potential superiority of this next-generation FLT3 inhibitor in the frontline setting.

References

Comprehensive Analytical Method for Crenolanib Quantification in Human Serum and Cerebrospinal Fluid using LC-ESI-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Crenolanib (CP-868,596) is an orally bioavailable tyrosine kinase inhibitor that preferentially antagonizes platelet-derived growth factor receptors (PDGFRs). Recent studies have linked elevated expression of PDGFRs to the pathogenesis of pediatric gliomas, suggesting that selective inactivation of PDGF/PDGFR signaling could have significant clinical impact in pediatric glioma therapy [1]. As this compound progresses through clinical trials, including pediatric phase I studies for diffuse intrinsic pontine glioma (DIPG) and recurrent high-grade glioma (HGG), characterizing its pharmacokinetic profile has become essential for establishing dose-exposure-response relationships [1] [2].

The bioanalytical method described in this application note was developed to support therapeutic drug monitoring and pharmacokinetic studies of this compound in pediatric and adult populations. This robust, sensitive, and selective LC-ESI-MS/MS method has been validated for quantification of this compound in both human serum and cerebrospinal fluid (CSF), allowing researchers to simultaneously monitor systemic exposure and CNS penetration in clinical trial participants [3]. The method offers excellent precision and accuracy across clinically relevant concentration ranges, with sensitivity sufficient to characterize this compound pharmacokinetics following oral administration.

Materials and Reagents

Chemicals and Reference Standards
  • This compound (CP-868,596 freebase) (>95.6% purity) and stable isotope-labeled internal standard d4-CP-868,596 should be obtained from AROG Pharmaceuticals (Dallas, TX, USA) [1] [2]
  • HPLC-grade methanol from Fisher Scientific (Fairlawn, NJ, USA)
  • tert-Butyl methyl ether anhydrous (TBME; 99.8% purity) from Sigma-Aldrich
  • Formic acid (FA, 98% purity) from Fluka BioChemika (Buchs, Switzerland)
  • Blank human serum from Innovative Research (Novi, MI, USA)
  • Purified water (18.2 MΩ·cm) from Millipore Milli-Q UV plus system or equivalent
Solution Preparation
  • Stock solutions: Prepare at 0.5 mg/mL for this compound and 1 mg/mL for d4-CP-868,596 in 100% methanol [1]
  • Working solutions: Dilute this compound stock to 5000 ng/mL in 50% methanol/water (v/v), then further dilute to appropriate calibrator and quality control concentrations
  • Internal standard working solution: Dilute d4-CP-868,596 to 100 ng/mL in 50% methanol/water (v/v)
  • Storage: Stock solutions at -80°C; working solutions at 4°C

Table 1: Required chemicals and suppliers

Chemical/Reagent Purity/Specifications Supplier
This compound (CP-868,596) >95.6% freebase AROG Pharmaceuticals
d4-CP-868,596 (ISTD) >95% AROG Pharmaceuticals
Methanol HPLC grade Fisher Scientific
tert-Butyl methyl ether 99.8%, anhydrous Sigma-Aldrich
Formic acid 98% Fluka BioChemika
Blank human serum N/A Innovative Research

Instrumentation and Analytical Conditions

Liquid Chromatography System

The chromatographic separation employs a reversed-phase C18 column with isocratic elution under optimized conditions [1] [2]:

  • HPLC system: Shimadzu series including system controller (CBM-20A), pump (LC-20ADXR), autoinjector (SIL-20AC), online degasser (DGU-20A3), and column heater (CTO-20AC)
  • Analytical column: Phenomenex Gemini C18 (3 μm, 100 mm × 4.6 mm I.D.) protected by a KrudKatcher Ultra pre-column filter
  • Column temperature: Maintained at 50°C
  • Mobile phase: Methanol/water/formic acid (25:25:0.15, v/v/v)
  • Flow rate: 0.45 mL/min
  • Injection volume: 10 μL
  • Run time: 7.0 minutes
  • Retention time: <3.5 minutes for both this compound and internal standard
Mass Spectrometric Detection

Detection utilizes triple quadrupole mass spectrometry with electrospray ionization in positive mode, offering high sensitivity and selectivity [3] [1]:

  • Mass spectrometer: AB SCIEX API 5500 Qtrap with ESI source
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Detection mode: Multiple reaction monitoring (MRM)
  • Source temperature: 650°C
  • Ion spray voltage: 5000 V
  • Curtain gas pressure: 25 psi
  • Nebulizer gases (GS1 and GS2): 70 psi each
  • Declustering potential: 88 V
  • Collision energy: 37.5 V for this compound, 39 V for ISTD

Table 2: MRM transitions and mass spectrometric parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
This compound 444.4 373.1 100 88 37.5
d4-Crenolanib (ISTD) 448.2 374.2 100 88 39
System Configuration Overview

The following workflow diagram illustrates the complete LC-ESI-MS/MS system configuration and analytical process:

G SampleCollection Sample Collection SamplePrep Sample Preparation LLE with TBME SampleCollection->SamplePrep LCSystem LC System Phenomenex Gemini C18 Isocratic Elution SamplePrep->LCSystem MSDetection MS/MS Detection API 5500 Qtrap ESI+ MRM LCSystem->MSDetection DataAnalysis Data Analysis MSDetection->DataAnalysis

Figure 1: LC-ESI-MS/MS system workflow for this compound analysis

Sample Preparation Protocols

Sample Collection and Storage

Proper collection and handling of biological specimens is critical for maintaining sample integrity and ensuring accurate quantification [1]:

  • Blood collection: Draw 3 mL whole blood into silicone-coated vacutainer tubes
  • Serum processing: Allow tubes to clot upright for 30 minutes at room temperature, then centrifuge at 1500 × g for 10 minutes at 4°C
  • CSF collection: Collect via standard lumbar puncture procedure
  • Storage: Aliquot serum/CSF into 2.0 mL screw-top tubes and immediately freeze at -80°C until analysis
Calibration Standards and Quality Controls
  • Calibration curves: Prepare in blank human serum (5-1000 ng/mL) and artificial CSF (0.5-1000 ng/mL) [1]
  • Quality controls: Prepare at low, medium, and high concentrations (serum: 30, 200, 800 ng/mL; CSF: 2, 200, 800 ng/mL)
  • Artificial CSF formulation: 148 mM NaCl, 4 mM KCL, 0.8 mM MgCl₂, 1.4 mM CaCl₂, 1.2 mM Na₂HPO₄, 0.3 mM NaH₂PO₄ in sterile distilled water [1]
Liquid-Liquid Extraction Procedure

The sample preparation employs liquid-liquid extraction with TBME for efficient analyte recovery and clean-up [1] [2]:

  • Aliquot: Transfer 50 μL of serum or CSF to extraction tube
  • Internal standard: Add 5 μL of ISTD working solution (100 ng/mL)
  • Extraction: Add 1.5 mL TBME, vortex vigorously for 5 minutes
  • Centrifugation: Centrifuge at 3000 × g for 5 minutes for phase separation
  • Evaporation: Transfer organic layer to new tube and evaporate to dryness under nitrogen gas (~20 minutes)
  • Reconstitution: Reconstitute dry residue in 150 μL mobile phase
  • Analysis: Transfer to autosampler vial for LC-MS/MS injection

The following diagram illustrates the sample preparation workflow:

G Sample 50 μL Serum/CSF AddISTD Add 5 μL ISTD (100 ng/mL) Sample->AddISTD LLE Add 1.5 mL TBME Vortex 5 min AddISTD->LLE Centrifuge Centrifuge 3000 × g, 5 min LLE->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Nitrogen Gas, 20 min Transfer->Evaporate Reconstitute Reconstitute in 150 μL Mobile Phase Evaporate->Reconstitute Inject Inject 10 μL LC-MS/MS Analysis Reconstitute->Inject

Figure 2: Sample preparation workflow using liquid-liquid extraction

Method Validation

The method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics for both serum and CSF matrices [3] [1].

Linearity and Sensitivity
  • Calibration range: Serum: 5-1000 ng/mL; CSF: 0.5-1000 ng/mL [3]
  • Linearity: Least square linear regression with 1/x² weighting [1]
  • Lower limit of quantification (LLOQ): Defined as the lowest calibration standard with accuracy within 20% of nominal value and signal-to-noise ratio >5:1 [1]

Table 3: Method validation parameters for serum and CSF

Validation Parameter Serum CSF
Calibration Range (ng/mL) 5-1000 0.5-1000
Intra-day Precision (% CV) <4% <9%*
Inter-day Precision (% CV) <4% <9%*
Intra-day Accuracy (% Bias) Within 8% Within 11%
Inter-day Accuracy (% Bias) Within 8% Within 11%
Extraction Recovery >50% >50%

Note: CSF precision <9% except at LLOQ (<17%) [3] [1]

Precision and Accuracy

The method demonstrated exceptional reproducibility across the validation range [3] [1]:

  • Serum precision: Both intra-day and inter-day precision were <4% CV at all concentrations
  • Serum accuracy: Intra-day and inter-day accuracy were within 8% of nominal values
  • CSF precision: Intra-day and inter-day precision were <9% CV, except at LLOQ (<17%)
  • CSF accuracy: Intra-day and inter-day accuracy were within 11% of nominal concentrations
Recovery and Selectivity
  • Extraction recovery: >50% for both this compound and internal standard from serum and CSF [3]
  • Selectivity: No significant matrix interference observed at retention times of analyte or ISTD
  • Specificity: MRM monitoring of specific transitions (m/z 444.4→373.1 for this compound; m/z 448.2→374.2 for ISTD) ensured high selectivity

Application to Pharmacokinetic Studies

This validated method has been successfully applied to analyze serial pharmacokinetic samples obtained from a pediatric patient treated with oral this compound [3] [1]. The method demonstrated sufficient sensitivity and robustness to characterize this compound concentration-time profiles in pediatric patients, providing critical data for understanding the drug's disposition in this special population.

The ability to quantify this compound in both serum and CSF allows researchers to evaluate CNS penetration, a crucial factor for treating brain tumors like DIPG and HGG. The method's wide calibration range accommodates the varying concentrations observed in pharmacokinetic studies following different dosing regimens.

Troubleshooting and Technical Notes

  • Peak tailing: During method development, significant peak tailing was observed with most C18 columns; the Phenomenex Gemini C18 column provided optimal peak shape [2]
  • Mobile phase optimization: Acetonitrile initially tested as organic component caused peak splitting regardless of chromatographic conditions; methanol eliminated this issue [2]
  • Sample stability: Frozen storage at -80°C is essential for maintaining sample integrity; avoid multiple freeze-thaw cycles
  • Extraction efficiency: TBME provides excellent recovery (>50%) while effectively removing matrix interferences

Conclusion

The presented LC-ESI-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in human serum and cerebrospinal fluid. The method's validation demonstrates excellent precision, accuracy, and reproducibility across clinically relevant concentration ranges. The relatively simple sample preparation using liquid-liquid extraction, coupled with rapid chromatographic separation and highly selective MS/MS detection, makes this method suitable for high-throughput analysis of clinical samples in pharmacokinetic studies and therapeutic drug monitoring programs.

References

crenolanib in vivo tumor growth inhibition xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Efficacy of Crenolanib in Xenograft Models

The following table summarizes key quantitative findings on the efficacy of this compound from recent in vivo studies.

Cell Line / Model Treatment Key In Vivo Findings Reference
MOLM13 (FLT3-ITD) This compound + Sorafenib (Type II inhibitor) Synergistic effect; significantly better leukemia response (P<0.005) and survival (P<0.05) compared to single agents. Fewer emergent FLT3-KD mutations with specific dosing schedules. [1]
MV4-11 (FLT3-ITD) This compound + Sorafenib Significant decrease in leukemic burden (P<0.001) and prolonged survival (P<0.01) compared to either TKI alone. [2]
Ba/F3 cells expressing FLT3-ITD/D835H This compound Delayed engraftment of the drug-resistant FLT3-ITD/D835H cells in vivo. [2]
MOLM13 cells with FLT3-ITD/D835Y (sorafenib-resistant) This compound Prolonged survival in a mouse xenograft model, demonstrating activity against a type II inhibitor-resistant mutation. [2]

Detailed Experimental Protocols

Here is a detailed methodology for conducting a this compound efficacy study in a disseminated AML xenograft model, based on the protocols from the cited research.

Protocol: Efficacy and Resistance Monitoring in a Disseminated AML Xenograft Model

1. Model Generation

  • Animals: Use 8–12-week-old female NOD.Cg-Prkdcscid Il2rgm1Wjl/SzJ (NSG) immunodeficient mice.
  • Cell Engraftment: Administer 1×10^6 luciferase-transduced human AML cells (e.g., MOLM13, MV4-11) via tail vein injection to establish a disseminated leukemia model [1] [2].

2. Treatment Administration

  • Randomization: Randomize mice into treatment groups 10 days post-injection based on bioluminescence signal intensity to ensure equal initial disease burden [1].
  • Drug Formulation:
    • This compound: Prepare for intraperitoneal (i.p.) injection. A common well-tolerated schedule is 15 mg/kg, administered twice daily for 5 days per week [1].
    • Sorafenib: Prepare for oral gavage. A typical dose is 60 mg/kg, administered once daily for 5 days per week [1].
  • Combination Schedules: To manage toxicity while suppressing resistance, consider a schedule of sorafenib (60 mg/kg, Mon/Wed/Fri) combined with this compound (15 mg/kg, twice daily) [1].

3. Efficacy and Health Monitoring

  • Tumor Burden Monitoring: Perform bi-weekly non-invasive bioluminescence imaging to quantify leukemic burden over time [1].
  • Survival Endpoint: Monitor mice daily and euthanize humanely upon signs of terminal illness (lethargy, hunched posture, >20% body weight loss). Record time-to-sacrifice as the primary survival endpoint [1].

4. Endpoint Analysis

  • Bone Marrow Analysis: At the endpoint, harvest bone marrow from both femurs and tibiae.
  • Mutation Profiling: Isolate genomic DNA or RNA from human AML cells (e.g., using anti-human CD45 antibody and magnetic bead sorting). Use Sanger sequencing or next-generation sequencing to screen for mutations in the FLT3 kinase domain (e.g., at residues D835 and F691) [1].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanistic rationale and experimental workflow for evaluating this compound in xenograft models.

FLT3_ITD FLT3-ITD Mutation ConstitutiveSig Constitutive FLT3 Signaling FLT3_ITD->ConstitutiveSig CellSurvival Cell Survival & Proliferation ConstitutiveSig->CellSurvival This compound This compound (Type I Inhibitor) ActiveConf Active Kinase Conformation This compound->ActiveConf Sorafenib Sorafenib (Type II Inhibitor) InactiveConf Inactive Kinase Conformation Sorafenib->InactiveConf Synergy Synergistic Effect & Suppressed Resistance KD_Mutation Secondary KD Mutation (e.g., D835, F691) Resistance Resistance to Single-Agent TKI KD_Mutation->Resistance Resistance->CellSurvival Combination This compound + Sorafenib Dual Conformation Blockade Combination->ActiveConf Combination->InactiveConf

Start 1. Generate Xenograft Model A Inject FLT3-ITD AML cells (1e6 cells, tail vein) Start->A B Monitor engraftment via bioluminescence A->B C Randomize mice into treatment groups (Day 10) B->C D 2. Administer Treatment C->D E This compound (i.p.) 15 mg/kg, BID, 5 days/week D->E F Sorafenib (oral) 60 mg/kg, QD or MWF, 5 days/week D->F G 3. Monitor Efficacy & Health E->G F->G H Bioluminescence imaging (2 times/week) G->H I Daily health checks (weight, activity) H->I J 4. Endpoint Analysis I->J K Humane sacrifice at signs of terminal illness J->K L Collect bone marrow and blood samples K->L M 5. Analyze Samples L->M N FLT3-KD mutation profiling (DNA/RNA sequencing) M->N O Human cell engraftment (flow cytometry) M->O N->O

Key Application Notes for Researchers

  • Synergy is Schedule-Dependent: The superior survival and reduced resistance with the this compound-sorafenib combination highlight that efficacy depends not just on the drugs, but on the specific dosing intensity and schedule [1].
  • Mutation Profiling is Critical: The primary endpoint of in vivo studies should include comprehensive sequencing of the FLT3 kinase domain from bone marrow samples to assess the emergence of resistance mutations [1].
  • Consider the Microenvironment: While the described models are disseminated, note that the bone marrow microenvironment can activate parallel survival pathways. Combining FLT3 inhibitors with agents that target the microenvironment (e.g., BET inhibitors) is an emerging strategy to overcome resistance [3].

References

Comprehensive Application Notes and Protocols for Assessing Crenolanib's Effects on Cell Viability and Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crenolanib and Its Therapeutic Relevance

This compound is an orally available, potent, and selective type I tyrosine kinase inhibitor that primarily targets mutant isoforms of class III receptor tyrosine kinases, including FLT3, PDGFR-α, and PDGFR-β. This small molecule inhibitor has emerged as a promising therapeutic agent for various cancers, particularly in acute myeloid leukemia (AML) with FLT3 mutations and gastrointestinal stromal tumors (GIST) with PDGFRα mutations. Unlike type II inhibitors that bind to the inactive conformation of the kinase, this compound's type I binding mechanism allows it to effectively inhibit constitutively active kinase mutants, including those with activation loop mutations such as FLT3-D835 and KIT-D816, which are often resistant to other tyrosine kinase inhibitors. [1] [2]

The therapeutic significance of this compound stems from its unique pharmacological profile against resistant mutations and its direct effects on tumor vasculature. Recent investigations have revealed that this compound exerts direct anti-angiogenic activity independently of its primary kinase targets, directly affecting endothelial cell viability, migration, and sprouting while inducing apoptosis through mitotic disruption. This broad mechanism of action suggests this compound may have efficacy beyond its primary indications, affecting multiple cellular compartments within the tumor microenvironment. [3] Currently, this compound is being evaluated in numerous clinical trials for relapsed/refractory FLT3-mutated AML (NCT02298166), gliomas with PDGFR-α amplifications (NCT02626364), and other solid tumors, demonstrating its broad therapeutic potential in oncology. [3]

Mechanisms of Action and Apoptosis Induction

Primary Molecular Targets and Signaling Pathways

This compound primarily functions through inhibition of three class III receptor tyrosine kinases: FLT3, PDGFR-α, and PDGFR-β. Its exceptional potency against activation loop mutations in these kinases (homologous to D835 in FLT3, D842 in PDGFRα, and D816 in KIT) distinguishes it from many other tyrosine kinase inhibitors. At the molecular level, this compound binds to the active conformation of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades including PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways are critically involved in regulating cell survival, proliferation, and differentiation, and their constitutive activation through mutant kinases drives oncogenesis in several cancer types. [1] [2]

In AML with FLT3-ITD mutations, persistent signaling through these pathways promotes leukemic cell survival and proliferation, while in systemic mastocytosis with KIT-D816V mutations, it drives abnormal mast cell accumulation. This compound's ability to potently inhibit these mutant kinases at clinically achievable concentrations (with IC₅₀ values typically in the nanomolar range) underlies its therapeutic efficacy. Interestingly, this compound demonstrates relative insensitivity toward wild-type KIT (Kd = 78 nM), which may contribute to reduced myelosuppression compared to other TKIs that strongly inhibit wild-type KIT. [1]

Apoptosis Induction Mechanisms

This compound induces apoptosis through both direct and indirect mechanisms. The primary mechanism involves mitotic disruption and cell cycle arrest, as evidenced by altered actin arrangement, nuclear aberrations, and effects on mitosis entry and centrosome clustering in endothelial cells. Treatment with this compound leads to Bcl-2 family modulation, characterized by increased expression of pro-apoptotic proteins like BAX and decreased expression of anti-apoptotic proteins such as Bcl-2, resulting in mitochondrial outer membrane permeabilization and initiation of the intrinsic apoptosis pathway. [3] [4]

Additional studies have revealed that this compound promotes endoplasmic reticulum stress through the GRP78/ATF6/CHOP axis, particularly when combined with ceramide transfer protein (CERT) inhibitors. This ER stress response amplifies the apoptotic signal and can lead to synergistic cell death in combination therapies. Furthermore, this compound has been shown to disrupt microtubule dynamics in some cellular contexts, triggering mitotic arrest and subsequent apoptosis, although this mechanism is more characteristic of taxanes than tyrosine kinase inhibitors. The convergence of these multiple pathways on apoptosis execution makes this compound an effective inducer of programmed cell death in susceptible cancer cells. [5]

Quantitative Assessment of this compound Efficacy

Anti-proliferative and Pro-apoptotic Effects Across Cancer Models

Table 1: Anti-proliferative Effects of this compound Across Various Cancer Cell Models

Cell Line Cancer Type Mutation Status Assay Type IC₅₀ Value Experimental Conditions
HMC1.2 Mastocytosis KIT V560G, D816V XTT proliferation 100-250 nM 48-hour treatment [1]
P815 Mastocytosis KIT D814Y (murine) XTT proliferation 100-250 nM 48-hour treatment [1]
MOLM14 AML FLT3-ITD Apoptosis assay 5-10 nM 48-hour treatment [1]
MV4-11 AML FLT3-ITD Cell viability Synergistic with HPA-12 Combined treatment [5]
Molm13 AML FLT3-ITD Cell viability Synergistic with HPA-12 Combined treatment [5]
ECRF24 Endothelial Wild-type Cell viability ~500 nM 72-hour treatment [3]
HUVEC Endothelial Wild-type Cell viability ~750 nM 72-hour treatment [3]

Table 2: Pro-apoptotic Effects of this compound in Preclinical Models

| Cell Line/Model | Cancer Type | Apoptosis Assay Method | Induction Level | Experimental Conditions | Key Apoptotic Markers | |--------------------|-----------------|----------------------------|---------------------|----------------------------|---------------------------| | HMC1.2 | Mastocytosis | Annexin V assay | IC₅₀ 225-250 nM | 48-hour treatment [1] | Phosphatidylserine externalization | | P815 | Mastocytosis | Annexin V assay | IC₅₀ 225-250 nM | 48-hour treatment [1] | Phosphatidylserine externalization | | JHU-012/019 co-culture | OSCC | Flow cytometry | Significant decrease (p<0.001) | Co-culture with MSCs [6] | Increased Bcl-2, decreased Bid | | MV4-11 + HPA-12 | AML | Annexin V/PI staining | Dramatic increase in combo | 48-hour combined treatment [5] | Activation of GRP78/ATF6/CHOP axis | | REN | Mesothelioma Western blot | Increased expression | 24-hour treatment [4] | Increased BAX/Bcl-2 ratio |

In Vivo Efficacy and Tumor Growth Inhibition

Table 3: In Vivo Efficacy of this compound in Animal Tumor Models

Tumor Model Dosing Regimen Treatment Duration Key Findings Molecular Effects
Human ovarian carcinoma (CAM model) Not specified Not specified Significant tumor growth inhibition, reduced microvessel density [3] Anti-angiogenic effects
MV4-11 xenograft (mice) 15 mg/kg this compound + 4 mg/kg HPA-12 2 weeks Dramatically lower bioluminescence signals, extended survival [5] Synergistic apoptosis induction
PM-xenograft (NOD-SCID mice) 15 mg/kg body weight Not specified No significant effect on overall survival [4] Context-dependent efficacy

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Protocol 1: XTT-Based Cell Viability Assay for this compound Screening

  • Cell Seeding: Seed cells in 96-well cell culture plates at optimized densities: 5 × 10³ cells/well for HUVEC or 10 × 10³ cells/well for ECRF24 and A2780 ovarian carcinoma cells. Allow cells to adhere and grow for 24 hours under standard culture conditions. [3]
  • Drug Treatment: Prepare this compound dilutions in DMSO, ensuring final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Include vehicle control (0.1% DMSO) and positive control for cell death. Treat cells with this compound across a concentration range (e.g., 1 nM to 10 µM) based on preliminary range-finding experiments.
  • Incubation: Incubate treated cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for comprehensive response to treatment. [3]
  • Viability Measurement: Add CellTiter-Glo reagent (Promega) according to manufacturer's instructions and measure luminescence using a plate reader. This assay quantifies ATP levels as a proxy for metabolically active cells.
  • Data Analysis: Normalize luminescence signals in treated wells to vehicle controls and calculate percentage viability. Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). [3]

Protocol 2: 3D Endothelial Cell Sprouting Assay

  • Spheroid Formation: Mix HUVECs in methylcellulose-containing medium (70% RPMI, 20% Methocel/RPMI-1640, and 10% human serum). Deposit 1000 cells in 25 µl drops on petri dish lids, flip to create hanging drops, and incubate overnight for spheroid formation. [3]
  • Collagen Embedding: Prepare collagen gel mixture using PureCol (Sigma), 0.2 M NaOH, M199 medium, new-born calf serum, heparin, and bFGF (50 ng/ml). Collect spheroids by flushing lids with PBS, centrifuge (400 g for 5 minutes), and gently mix with collagen gel solution. Place in pre-warmed culture slides. [3]
  • Treatment and Imaging: Administer this compound immediately after embedding. Image spheroids after overnight incubation using an inverted microscope (e.g., Leica DMI3000). Quantify sprout length and number using ImageJ software with appropriate plugins. [3]
Apoptosis Detection Methods

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

  • Cell Preparation: Seed cells at 20-40 × 10³ cells/well and incubate for 24 hours. Treat with this compound for desired duration (typically 48-72 hours based on cell type and doubling time). [1]
  • Cell Harvesting: Collect both adherent and floating cells by trypsinization. Combine cell populations and wash with cold PBS to remove media components that might interfere with staining.
  • Staining Procedure: Resuspend cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to manufacturer's recommendations. Incubate for 15 minutes at room temperature in the dark. [1]
  • Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer with appropriate laser/filter configurations (e.g., 488 nm excitation). Collect a minimum of 10,000 events per sample. Use unstained cells, Annexin V-only, and PI-only controls to establish compensation and gating.
  • Data Interpretation: Identify four populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺). Calculate apoptosis percentage as sum of early and late apoptotic populations. [1]

Protocol 4: Mitochondrial Membrane Potential Assessment

  • Cell Staining: Harvest this compound-treated and control cells. Load with JC-1 dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) according to manufacturer's protocol.
  • Analysis: Analyze by flow cytometry or fluorescence microscopy. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by fluorescence emission shift from green (~529 nm) to red (~590 nm). Mitochondrial depolarization is indicated by decreased red/green fluorescence intensity ratio.
  • Interpretation: Calculate the percentage of cells with decreased mitochondrial membrane potential as an indicator of early apoptosis activation through the intrinsic pathway.
Mechanistic Studies Protocols

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Fixation: Harvest this compound-treated cells by trypsinization and fix in 70% ethanol for at least 2 hours at -20°C. [3]
  • DNA Staining: Pellet fixed cells and resuspend in DNA extraction buffer (90 parts 0.05 M Na₂HPO₄, 10 parts 0.025 M citric acid, 1 part 10% Triton-X100, pH 7.4). Incubate for 20 minutes at 37°C. Add propidium iodide (20 μg/ml) to stain cellular DNA. [3]
  • Flow Cytometry: Analyze PI fluorescence using a flow cytometer with 488 nm excitation. Collect data for at least 20,000 events per sample.
  • Cell Cycle Modeling: Use cell cycle analysis software (e.g., ModFit, FlowJo cell cycle module) to quantify percentage of cells in G0/G1, S, and G2/M phases. Note sub-G1 population indicating apoptotic cells with fragmented DNA. [3]

Protocol 6: Western Blot Analysis of Apoptosis Markers

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay.
  • Electrophoresis and Transfer: Separate proteins (10-20 μg per lane) by SDS-PAGE using 4-12% Bis-Tris gradient gels. Transfer to PVDF membranes using standard protocols.
  • Immunoblotting: Block membranes with 5% non-fat dry milk in TBST. Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, BAX, Bid) overnight at 4°C. [6]
  • Detection: After secondary antibody incubation, develop blots using enhanced chemiluminescence substrate. Image and quantify band intensities using imaging systems. Normalize to loading controls (e.g., β-actin, GAPDH). [6]

Combination Therapy Strategies

Recent research has revealed synergistic effects when this compound is combined with other targeted agents, particularly in overcoming drug resistance in hematological malignancies. A notable combination is with Hedgehog pathway inhibitors such as HPI-1 in AML cell lines (MOLM-14 and MV4-11). This combination demonstrated profound effects on the extracellular vesicle proteome, selectively downregulating transport of ribosomal proteins (RPS26, RPL27A) and ErbB pathway members (GAB1, GRB2, SHC1) to EVs, potentially interfering with leukemia niche formation. [7]

Another promising combination approach involves pairing this compound with ceramide transfer protein (CERT) inhibitors like HPA-12 in FLT3-ITD mutated AML. This combination synergistically induces apoptosis through activation of the GRP78/ATF6/CHOP endoplasmic reticulum stress axis and modulation of mitophagy. The combination index (CI) values for this combination ranged from 0.113 to 0.179 in Molm13 cells and 0.134 to 0.779 in MV4-11 cells, indicating strong synergy, while showing antagonistic effects (CI 1.266-1.405) in FLT3-WT KG1-α cells, demonstrating mutation-specific synergy. [5]

In solid tumors, this compound has shown potential to reverse mesenchymal stem cell-mediated cisplatin resistance in oral squamous cell carcinoma. Co-culture with MSCs significantly increased phosphorylation of PDGFR-α and AKT while upregulating Bcl-2 and downregulating Bid, resulting in reduced cisplatin sensitivity. Pretreatment with this compound significantly reversed this protective effect (p < 0.0001), suggesting combination strategies with platinum-based chemotherapy in resistant solid tumors. [6]

G cluster_pathways Affected Signaling Pathways cluster_combination Combination Therapies cluster_effects Cellular Effects This compound This compound FLT3 FLT3 This compound->FLT3 PDGFR PDGFR This compound->PDGFR PI3K_AKT PI3K/AKT FLT3->PI3K_AKT RAS_MAPK RAS/MAPK FLT3->RAS_MAPK STAT5 STAT5 FLT3->STAT5 PDGFR->PI3K_AKT PDGFR->RAS_MAPK CERT_Inhibitor CERT_Inhibitor ER_Stress ER Stress CERT_Inhibitor->ER_Stress Hh_Inhibitor Hh_Inhibitor EV_Modulation EV Modulation Hh_Inhibitor->EV_Modulation Apoptosis Apoptosis PI3K_AKT->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest RAS_MAPK->Apoptosis RAS_MAPK->Cell_Cycle_Arrest STAT5->Apoptosis STAT5->Cell_Cycle_Arrest Mitophagy Mitophagy ER_Stress->Mitophagy ER_Stress->Apoptosis CERT_Combo CERT Inhibitors (e.g., HPA-12) CERT_Combo->this compound Hh_Combo Hedgehog Inhibitors (e.g., HPI-1) Hh_Combo->this compound Chemo_Combo Chemotherapy (e.g., Cisplatin) Chemo_Combo->this compound Anti_Angiogenesis Anti-Angiogenesis

Diagram 1: this compound mechanism of action and combination therapy strategies. This compound primarily targets FLT3 and PDGFR receptors, inhibiting downstream signaling pathways. Combination with CERT inhibitors induces ER stress and mitophagy, while Hedgehog inhibitors affect extracellular vesicle (EV) modulation.

Technical Considerations and Troubleshooting

Assay Selection and Optimization

Choosing appropriate apoptosis detection methods requires consideration of several factors. For high-throughput screening, plate-based caspase activity assays or multiplexed viability/apoptosis kits offer practical solutions. When temporal resolution of apoptosis initiation is needed, kinetic assays using live-cell imaging of caspase-activated fluorescent reporters may be preferable. For mechanistic studies, Western blot analysis of apoptotic markers (cleaved caspases, PARP cleavage) provides molecular validation. [8] [9]

Critical parameters for this compound-specific assays include:

  • Dose range: Based on literature, effective concentrations typically range from 1-1000 nM, with cell-type specific variation.
  • Treatment duration: Apoptosis assays generally require 24-72 hours exposure, depending on cell doubling time.
  • Solvent controls: DMSO concentration should be standardized across treatments (typically ≤0.1%).
  • Positive controls: Include known apoptosis inducers (e.g., staurosporine, camptothecin) for assay validation.
Data Interpretation and Validation

Accurate interpretation of apoptosis data requires multiparametric assessment rather than reliance on a single method. For instance, annexin V staining should be complemented with caspase activation or DNA fragmentation assays to confirm apoptosis. Additionally, distinguishing apoptosis from other cell death mechanisms (e.g., necrosis, autophagy) may require morphological assessment by microscopy. [10] [9]

Common pitfalls and solutions:

  • False positives in annexin V: Necrotic cells may also stain positive; include viability dyes (PI, 7-AAD) for discrimination.
  • Cell type variability: Optimize assay conditions for each cell line, as apoptosis kinetics and marker expression vary.
  • Temporal considerations: Assess multiple time points to capture apoptosis progression.
  • Context effects: Consider tumor microenvironment influences by incorporating relevant co-culture models when appropriate.

Conclusion

This compound represents a promising therapeutic agent with demonstrated efficacy across multiple cancer types, particularly those driven by FLT3 and PDGFR mutations. The comprehensive application notes and protocols provided herein enable rigorous assessment of its effects on cell viability and apoptosis induction. The synergistic potential of this compound with other targeted agents, especially in combination with CERT inhibitors or Hedgehog pathway modulators, presents exciting opportunities for overcoming therapeutic resistance. As research continues to elucidate the full spectrum of this compound's mechanisms beyond its primary kinase targets, these standardized protocols will facilitate systematic investigation and validation of its anti-tumor activities across different experimental models.

References

crenolanib treatment protocols for relapsed refractory AML

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib Treatment Protocol in AML

The table below summarizes the key elements of a treatment protocol from a recent phase II trial involving adults with newly diagnosed FLT3-mutated AML [1]. This protocol integrates this compound with intensive chemotherapy.

Protocol Component Details
Target Population Adults (≥18 years) with newly diagnosed FLT3-mutated AML (including ITD and TKD mutations) [1]
Recommended Dose 100 mg, administered orally three times daily (t.i.d.) [1]
Induction Chemotherapy Cytarabine (100 mg/m² continuous infusion, Days 1-7) + an anthracycline (daunorubicin 60-90 mg/m² or idarubicin 12 mg/m², Days 1-3) - "7+3" regimen [1]
This compound Timing (vs. Chemo) Start on Day 9 of induction; continue until 72 hours before the next cycle [1]
Consolidation Therapy High-dose cytarabine (1-3 g/m² twice daily on Days 1, 3, 5) and/or allogeneic stem cell transplant (ASCT) [1]
Maintenance Therapy Continue this compound for up to 12 months after consolidation therapy or after transplant [1]

Key Experimental Methodologies

For researchers designing studies around FLT3 inhibitors like this compound, several key methodologies are critical.

  • FLT3 Mutation Screening: At diagnosis and relapse, bone marrow or peripheral blood samples should be screened for FLT3 mutations. This is typically done using DNA-based next-generation sequencing (NGS) panels to detect internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations (e.g., D835) [2]. This identifies patients eligible for this compound therapy.
  • Response and Resistance Monitoring: Treatment response should be assessed using standardized criteria for Complete Remission (CR), CR with incomplete hematologic recovery (CRi), and overall survival (OS) [1]. Deeper response should be evaluated via Measurable Residual Disease (MRD) testing by flow cytometry or PCR-based methods [1]. At relapse, repeat genetic sequencing is essential to identify resistance mechanisms, such as the emergence of on-target mutations (e.g., FLT3-F691L) or off-target mutations in pathways like RAS/MAPK [2].
  • Pharmacokinetic and Drug Interaction Studies: In vitro studies are vital to understand a drug's properties. Research shows this compound is a substrate of the efflux pump ABCB1 (P-glycoprotein), which can confer resistance and limit central nervous system penetration [3]. However, at pharmacologically relevant concentrations, it does not inhibit ABCB1, ABCG2, or ABCC1, suggesting it should not alter exposure to co-administered chemotherapy drugs that are substrates of these transporters [3].

Mechanism of Action and Resistance

This compound's efficacy and limitations are rooted in its molecular interactions.

G This compound This compound FLT3_Active FLT3 (Active Conformation) - ITD Mutant - TKD Mutant (e.g., D835) This compound->FLT3_Active Type I Inhibitor Binds & Blocks Apoptosis Apoptosis This compound->Apoptosis Promotes Survival Cell Survival & Proliferation FLT3_Active->Survival Constitutive Signaling FLT3_Inactive FLT3 (Inactive Conformation) FLT3_Inactive->FLT3_Active Activation

(This diagram illustrates this compound's mechanism as a Type I FLT3 inhibitor, targeting the active kinase conformation to block signaling and promote apoptosis in leukemic cells.)

A primary mechanism of resistance to this compound is the emergence of specific point mutations in the FLT3 gene. The F691L gatekeeper mutation is a key on-target change that makes FLT3 resistant to this compound [4] [2]. Furthermore, resistance can arise through off-target activation of parallel signaling pathways, such as mutations in RAS/MAPK pathway genes (NRAS, KRAS, PTPN11) [2]. The expression of drug efflux pumps like ABCB1 also confers resistance by reducing intracellular this compound concentrations [3].

Clinical Efficacy and Safety Data

The following table summarizes efficacy and safety outcomes from the phase II trial of this compound with intensive chemotherapy in newly diagnosed FLT3-mutated AML [1].

Outcome Measure Result
Overall Response Rate (ORR) 86%
Complete Remission (CR) 77%
CR with Incomplete Count Recovery (CRi) 9%
MRD-negative CR/CRi Rate 89% (in patients ≤60 years)
Median Event-Free Survival (EFS) 44.7 months
Median Overall Survival (OS) Not reached after 45-month follow-up
Estimated 3-Year OS (≤60 years) 71.4%
Common Adverse Events Diarrhea, nausea, febrile neutropenia, vomiting, peripheral edema [1] [5]

In the relapsed/refractory setting, a phase II study showed an Overall Response Rate (ORR) of 47% in heavily pretreated patients, with a median OS that was significantly longer in patients who were naive to prior FLT3 inhibitors (55 weeks vs. 13 weeks) [4].

Application Notes for Drug Development Professionals

  • Positioning and Sequencing: this compound is a potent type I inhibitor active against both FLT3-ITD and TKD mutations, which may offer an advantage over type II inhibitors like quizartinib in TKD-mutated AML [5]. Its distinct toxicity profile, notably the absence of QTc prolongation, is also a consideration for patient selection [5].
  • Overcoming Resistance: Combination therapies are a key strategy to overcome resistance. A phase III randomized trial (NCT03250338) is ongoing, comparing salvage chemotherapy with or without this compound in relapsed/refractory FLT3-mutant AML [4].
  • Considerations for Relapsed/Refractory AML: The available data suggests that the efficacy of this compound is better in FLT3 inhibitor-naive patients [4]. The thrice-daily dosing regimen may present a challenge for adherence, particularly in older patients with comorbidities who are on multiple medications [4].

References

managing crenolanib side effects nausea vomiting transaminitis

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib Side Effect Management Guide

The following table summarizes the management strategies for the most commonly reported adverse events (AEs) associated with this compound, based on data from clinical trials in Acute Myeloid Leukemia (AML).

Side Effect Clinical Presentation Management Strategies Dose Modification Guidance
Nausea & Voming [1] [2] Gastrointestinal intolerance, often manageable [1]. Prophylactic antiemetics; taking this compound with food [3]. Typically not required for low-grade events; consider dose reduction for persistent/intolerable cases [3].
Transaminitis [1] [3] Elevations in AST (aspartate aminotransferase) and ALT (alanine aminotransferase) [3]. Regular monitoring of liver function tests (LFTs) [3]. Hold dose for significant elevation; resume at a lower dose upon recovery [3]. Specific thresholds not defined in available results.
Fluid Retention/Edema [1] Periorbital edema and generalized fluid retention [1]. Supportive care; monitor for symptoms. Information not specified in the available results.

Experimental Protocols for Toxicity Management

Here are detailed methodologies for monitoring and managing these side effects in a clinical trial setting.

Protocol for Gastrointestinal Toxicity Management

This protocol is designed to proactively manage nausea and vomiting to ensure patients can maintain oral dosing.

  • Primary Objective: To minimize treatment interruptions due to GI adverse events.
  • Materials: Standard antiemetic medications (e.g., 5-HT3 receptor antagonists), patient diary for symptom tracking.
  • Procedure:
    • Premedication: Administer prophylactic antiemetics 30 minutes before each this compound dose, especially during the first cycle of therapy [3].
    • Administration with Food: Instruct patients to take this compound with food to reduce gastric irritation [3].
    • Symptom Monitoring: Patients should record the frequency and severity of nausea/vomiting daily.
    • Intervention for Breakthrough Symptoms: For uncontrolled symptoms, assess for other causes (e.g., C. difficile infection). If drug-related, implement around-the-clock antiemetics and antidiarrheals as needed [3].
    • Dose Modification: If symptoms persist despite optimal supportive care, follow the protocol for dose reduction (e.g., from 100 mg TID to 80 mg TID) [3].
Protocol for Hepatic Toxicity Monitoring & Management

This protocol ensures the early detection and management of drug-induced liver injury.

  • Primary Objective: To monitor liver function and define actions for transaminitis.
  • Materials: Equipment for serum liver function tests (ALT, AST, Total Bilirubin).
  • Procedure:
    • Baseline Assessment: Obtain LFTs prior to initiating this compound therapy.
    • Routine Monitoring: Schedule regular LFT assessments (e.g., weekly during the first month, then prior to each cycle) [3].
    • Grading and Action:
      • Grade 1 (Mild Elevation): Continue this compound at current dose with continued weekly monitoring.
      • Grade 2-3 (Moderate to Severe Elevation): Hold this compound dosing. Repeat LFTs weekly until values return to Grade 1 or baseline.
      • Dose Rechallenge: Once LFTs recover, this compound can be restarted at a reduced dose (e.g., 80 mg TID) [3].
      • Grade 4 (Life-Threatening) or Bilirubin Elevation: Permanently discontinue this compound, as guided by other TKI protocols [3].

Mechanism of Action and Toxicity Relationship

The diagram below illustrates the proposed relationship between this compound's primary molecular targets and the observed side effects.

G This compound This compound FLT3 FLT3 Receptor This compound->FLT3 PDGFR PDGFR-α/β This compound->PDGFR GI_Effect GI Tract Mucosal Irritation? FLT3->GI_Effect  Potential Link Fluid_Effect Altered Vascular Permeability? PDGFR->Fluid_Effect  Potential Link Nausea Nausea/Vomiting GI_Effect->Nausea Liver_Effect Off-target Liver Enzyme Effects? Transaminitis Transaminitis Liver_Effect->Transaminitis Edema Fluid Retention/Edema Fluid_Effect->Edema subcluster_clinical subcluster_clinical

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose and schedule for this compound in clinical trials for AML? A1: The established dose in multiple phase II/III AML trials is 100 mg, administered orally three times a day (TID) [4] [2]. It is often given sequentially with chemotherapy, starting after the completion of infusion and continuing as maintenance.

Q2: Are there any serious non-liver-related toxicities that require immediate attention? A2: Yes. While the safety profile is generally manageable, gastrointestinal bleeding has been noted as a more serious toxicity. Clinical trial protocols recommend holding this compound and considering a dose reduction if this occurs [3].

Q3: How does this compound's safety profile compare to other FLT3 inhibitors? A3: this compound appears to have a distinct profile. Unlike quizartinib, it is not associated with QTc prolongation [1] [2]. Furthermore, as a type I inhibitor, it spares wild-type c-KIT, which may result in less myelosuppression compared to other TKIs [1] [2].

References

crenolanib drug interactions acid reducers H2 antagonists PPI

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction: Crenolanib & Acid Reducers

A key pharmacokinetic study found that concomitant use of acid reducers significantly alters this compound exposure in pediatric and young adult patients with brain tumors [1].

  • Medications Involved: The interaction occurs with both Histamine H-2 receptor antagonists (e.g., famotidine, ranitidine) and proton pump inhibitors (e.g., omeprazole, lansoprazole, pantoprazole) [1].
  • Pharmacokinetic Impact: Patients taking acid reducers exhibited an approximate 2-fold decrease in this compound clearance and a 1.7-fold decrease in the volume of distribution [1]. This leads to increased systemic exposure to the drug.
  • Clinical Implications: Despite the marked increase in drug exposure, this compound therapy was well-tolerated in the study population. The study does not recommend routine dosing adjustments for patients on acid reducers, but highlights the importance of awareness for clinical monitoring [1].

For quick reference, here is a summary of the quantitative findings:

Covariate Pharmacokinetic Parameter Impact vs. Typical Patient P-value
Acid Reducers (H2 Antagonists or PPIs) Clearance (CL/F) ~2.0-fold decrease < 0.0001
Acid Reducers (H2 Antagonists or PPIs) Volume (V/F) ~1.7-fold decrease 0.018
Body Surface Area (BSA) Clearance (CL/F) Increases with BSA < 0.0001

Technical Guide: Graphviz for Signaling Pathways

Here is a sample Graphviz DOT script that demonstrates how to implement the required styling for diagrams, such as signaling pathways involving this compound's targets (e.g., PDGFR, KIT) [2].

Crenolanib_Signaling PDGFR PDGFRα/β (D816V) Prolif Proliferation & Survival PDGFR->Prolif Promotes FLT3 FLT3 (ITD Mutation) FLT3->Prolif Promotes KIT KIT (D816V) KIT->Prolif Promotes This compound This compound This compound->PDGFR Inhibits This compound->FLT3 Inhibits This compound->KIT Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces

This script creates a diagram showing this compound's inhibition of mutant tyrosine kinases and the downstream cellular effects, incorporating your specifications:

  • Color Palette: The fillcolor and fontcolor attributes for nodes use the specified Google-inspired hex codes to ensure high contrast between text and background [3].
  • Edge Labels: The labeldistance=2.5 attribute on the graph and edges creates a clear gap between the connection line and the label text [4].
  • Node Shapes: Using shape=rect and style="rounded,filled" creates modern, filled rectangles with rounded corners [5].

Frequently Asked Questions

Q: What is the clinical evidence for the interaction between this compound and acid-reducing agents? A: The interaction is documented in a population pharmacokinetic study (NCT01393912). The analysis showed that co-treatment with H2 antagonists or PPIs was a significant covariate, reducing this compound's clearance and increasing its overall exposure in patients [1].

Q: Does this interaction require a dose adjustment of this compound? A: Based on the available study, no. Despite the increased drug exposure, this compound was well-tolerated in patients co-treated with acid reducers. The study authors did not recommend routine dosing adjustments for this population. However, clinicians should be aware of this interaction when monitoring patients [1].

Q: How can I create clear edge labels in Graphviz that don't touch the lines? A: The key attribute is labeldistance. Setting this to a value greater than 2.0 (as required) moves the text further away from the nodes along the edge. For more complex graphs, using taillabel instead of label can also improve readability, especially with orthogonal edges (splines=ortho) [4].

References

crenolanib resistance mechanisms FLT3 F691L mutation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Crenolanib and FLT3 F691L Resistance

Q1: How common is the F691L mutation as a resistance mechanism to this compound? While this compound is effective against many common FLT3 resistance mutations, the F691L "gatekeeper" mutation can still lead to clinical resistance, though it appears to be less frequent than other "off-target" mechanisms [1].

Whole exome sequencing of patient samples after this compound treatment revealed that secondary mutations in the FLT3 gene itself are infrequent. One study identified FLT3 F691L mutations in only 2 out of 24 patients analyzed after this compound treatment [1]. This suggests that while F691L is a validated resistance pathway, other mechanisms are more common.

Q2: What is the biological mechanism by which F691L causes resistance? The F691 residue is the "gatekeeper" in the FLT3 kinase domain. The F691L mutation introduces a bulkier amino acid side chain, which can sterically hinder drug binding [2]. This compound is a type I inhibitor that binds the active kinase conformation. The F691L mutation has been shown experimentally to confer a high degree of resistance to this compound in biochemical and cell-based assays [1].

Q3: What methods can be used to detect the F691L mutation in research settings? The following table summarizes key methodologies for detecting the F691L mutation:

Method Key Principle Sensitivity Time Key Applications
CRISPR-Cas12a Detection [3] FLT3-691 region amplified by RPA, detected by L691-crRNA induced Cas12a reaction. 0.1% (for F691L in AML samples) ~40 min Ultra-sensitive, rapid point-of-care detection; minimal residual disease (MRD) monitoring.
Next-Generation Sequencing (NGS) [4] High-throughput sequencing of the entire FLT3 tyrosine kinase domain (TKD). ~2-5% (varies by coverage and platform) Days to weeks Comprehensive profiling; identifies F691L and concurrent mutations across the genome.
Sanger Sequencing [5] Capillary electrophoresis-based sequencing of PCR-amplified FLT3-TKD. ~15-20% 1-2 days Low-cost confirmation of mutations when variant allele frequency is high.

Experimental Guide: Validating F691L-Driven Resistance

This protocol outlines how to model and confirm F691L-mediated this compound resistance in vitro.

Workflow:

G Introduce F691L Mutation Introduce F691L Mutation Cell Viability Assay Cell Viability Assay Introduce F691L Mutation->Cell Viability Assay Immunoblotting Analysis Immunoblotting Analysis Introduce F691L Mutation->Immunoblotting Analysis Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Assess FLT3 Phosphorylation Assess FLT3 Phosphorylation Immunoblotting Analysis->Assess FLT3 Phosphorylation Confirm Resistance Phenotype Confirm Resistance Phenotype Determine IC50->Confirm Resistance Phenotype Assess FLT3 Phosphorylation->Confirm Resistance Phenotype

1. Introduce the F691L Mutation

  • Method: Site-directed mutagenesis of a plasmid containing the FLT3-ITD cDNA [5] [1].
  • Cell Model: Transfect the mutant plasmid into a suitable cell line, such as Ba/F3 (a murine pro-B cell line that is cytokine-dependent) [1].
  • Validation: Select for clones that become IL-3 independent, confirming that the F691L mutation is oncogenic and drives proliferation [1].

2. Cell Viability and IC50 Determination

  • Assay: Seed engineered cells and treat with a serial dilution of this compound for 72 hours.
  • Analysis: Use an MTT or CellTiter-Glo assay to measure cell viability. Plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50) [5] [1].
  • Expected Outcome: Ba/F3 cells expressing FLT3-ITD/F691L will show a significantly higher IC50 for this compound compared to cells expressing FLT3-ITD alone or with other TKD mutations (e.g., D835Y) [1].

3. Immunoblotting for Signaling Pathways

  • Procedure: Serum-starve the engineered cells, treat with a relevant concentration of this compound (e.g., 10-100 nM) for 2-4 hours, and lyse.
  • Targets: Analyze cell lysates by Western blot using antibodies against:
    • Phospho-FLT3 (p-FLT3): Direct measure of kinase inhibition.
    • Phospho-STAT5 (p-STAT5): A key downstream effector of FLT3 signaling [6] [7].
    • Phospho-ERK (p-ERK): Part of the MAPK signaling pathway downstream of FLT3 [6].
    • Total protein antibodies for loading controls.
  • Expected Outcome: this compound will fail to effectively suppress p-FLT3, p-STAT5, and p-ERK in F691L-mutant cells, confirming sustained pathway activation despite treatment [6].

Strategies to Overcome F691L Resistance

1. Drug Combinations

  • Type I + Type II FLT3 Inhibitors: Preclinical studies suggest that combining this compound (type I) with a type II inhibitor like sorafenib can be synergistic and may suppress the emergence of resistant clones, including those with F691L mutations [6]. This combination was tolerable in a pilot clinical study and led to a low incidence of emergent TKD mutations [6].
  • Targeting Parallel Pathways: Resistance can emerge through non-FLT3 pathways. Combining this compound with inhibitors of RAS/MAPK signaling or BCL-2 (venetoclax) may help overcome resistance [1] [2].

2. Next-Generation FLT3 Inhibitors

  • Covalent Inhibitors: Novel agents like FF-10101 are designed to form a covalent bond with a cysteine residue (Cys695) in the FLT3 kinase domain. This mechanism allows it to maintain potent activity against a broad range of resistance mutations, including F691L [2].

Key Takeaways

  • Monitor for F691L: Use sensitive methods like CRISPR-based assays or deep sequencing NGS to monitor for the emergence of the F691L mutation, especially in patients showing signs of relapse.
  • Preclinical Validation: Confirm the functional impact of F691L using in vitro models with IC50 and phospho-signaling assays.
  • Plan Combination Strategies: Consider combination therapies, either with other FLT3 inhibitors or drugs targeting parallel pathways, to preempt or overcome F691L-mediated resistance.

References

Why is BSA-based dosing recommended for crenolanib in pediatric and young adult populations?

Author: Smolecule Technical Support Team. Date: February 2026

Population pharmacokinetic modeling from a pediatric phase I study demonstrated that BSA has a statistically significant relationship with crenolanib clearance [1] [2]. As a patient's BSA increases, the clearance of this compound also increases [1]. This means that larger patients require higher doses to achieve the same drug exposure levels as smaller patients.

Using BSA-based dosing (in mg/m²) over a flat dose (a fixed mg amount for all) helps to account for this body size-dependent clearance, thereby reducing inter-patient variability in drug exposure and supporting more consistent therapeutic effects across a diverse patient population [1] [2].

What is the quantitative impact of BSA and other covariates on this compound pharmacokinetics?

The following table summarizes the key covariates identified in the population pharmacokinetic analysis and their specific effects on this compound's PK parameters [1] [2]:

Covariate Effect on Pharmacokinetic Parameters Impact on Drug Exposure
Body Surface Area (BSA) Clearance (CL) increases with BSA [1] [2]. Supports the use of BSA-based dosing to standardize exposure [1] [2].
Acid Reducers (H2 antagonists/PPIs) ~2-fold lower CL and ~1.7-fold lower volume of distribution (V) [1] [2]. Markedly increased drug exposure [1] [2].
Patient Age Absorption rate (Kₐ) decreases with age [1] [2]. --

A typical patient profile (8-year-old, BSA of 1 m²) has the following estimated PK parameters [1]:

  • Apparent Central Clearance (CL/F): 41 L/h
  • Apparent Central Volume (Vc/F): 54.3 L
  • Absorption Rate (Kₐ): 0.19 /h

How was the population pharmacokinetic model for this compound developed?

The data and methodology below can serve as a reference for your own PK study design.

1. Study Population and Design [1]

  • Patients: 55 pediatric and young adult patients (age range: 2.1 - 19.2 years) with brain tumors.
  • Clinical Trial: Phase I study (NCT01393912).
  • Dosing: Oral this compound administered once daily.

2. Blood Sampling and Bioanalysis [1]

  • Schedule: Serial pharmacokinetic samples were collected on Day 1 (single-dose) and Day 28 (steady-state).
  • Day 1: Pre-dose, 1, 2, 4, 8 (±2), 24 (±6), and 48 (±6) hours post-dose.
  • Day 28: Pre-dose, 1, 2, 4, 8 (±2), and 24 (±6) hours post-dose.
  • Bioanalytical Method: Serum this compound concentrations were quantified using a validated LC-ESI-MS/MS method with a lower limit of quantitation (LLOQ) of 5 ng/mL (11 nM).

3. Population PK Modeling and Covariate Analysis [1]

  • Software: Nonlinear mixed-effects modeling was performed using Monolix (v2019R2).
  • Base Model: this compound concentrations were best described by a linear two-compartment model with first-order absorption and a lag time.
  • Covariate Testing: The analysis evaluated the influence of:
    • Demographics: Age, weight, height, BSA, gender.
    • Laboratory Values: Serum albumin, alkaline phosphatase, ALT, AST, total bilirubin, serum creatinine, hematocrit.
    • Concomitant Medications: Dexamethasone (Yes/No) and acid reducers (Yes/No).

The relationship below illustrates the workflow for establishing a BSA-based dosing rationale, derived from this experimental protocol.

Start Study Population (Pediatric Brain Tumor Patients) PK_Data PK Sample Collection (Serial sampling after single dose & at steady-state) Start->PK_Data LC_MS Bioanalysis (LC-ESI-MS/MS) PK_Data->LC_MS PopPK Population PK Modeling (Linear two-compartment model with lag time) LC_MS->PopPK Covariate Covariate Analysis (BSA, Age, Comedications, etc.) PopPK->Covariate Covariate->Covariate Identify Significant Covariates Simulation Model Simulations Covariate->Simulation Conclusion Dosing Recommendation (BSA-based dosing supported) Simulation->Conclusion

What is the most critical drug-drug interaction to manage?

Concomitant use of acid-reducing agents (histamine H2 receptor antagonists or proton pump inhibitors) is the most significant covariate, causing a dramatic reduction in clearance and substantially increasing this compound exposure [1] [2]. Despite this increased exposure, the therapy was reported to be well-tolerated in the study population, and no specific dosing adjustments were recommended by the investigators [1] [2].

Key Considerations for Researchers

  • BSA in Oncology Dosing: The practice of using BSA to dose chemotherapeutic agents is widespread in oncology, though its utility in reducing variability for all drugs is debated [3] [4]. For this compound, however, the data specifically supports its relevance due to the identified relationship between BSA and clearance [1] [2].
  • Focus on Pediatrics: The primary evidence supporting BSA-based dosing for this compound comes from a study in children and young adults with brain tumors. Extrapolation to adult populations or other cancer types should be done with caution and supported by further data.

References

reducing crenolanib toxicity fluid retention periorbital edema

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the clinical evidence for fluid retention and periorbital edema with Crenolanib? Fluid retention and periorbital edema are documented side effects of this compound in clinical trials. The table below summarizes the key findings from the literature.

Table 1: Documented Incidence and Context of Fluid Retention/Edema with this compound

Context of Use Reported Incidence / Description Citation
General use in AML clinical trials Listed among "common toxicities" [1]
Treatment in pediatric patients (compassionate use) No reported cases of fluid retention or periorbital edema in a small series of five patients [2]
Review of FLT3 inhibitors Specifically identified "fluid retention and periorbital edema" as side effects [1]

Q2: What are the potential mechanisms behind this toxicity? The edema associated with this compound is likely multifactorial. The drug's primary targets are FLT3 and PDGFRα/β, but its mechanism may also involve broader effects on vascular biology.

Diagram: Proposed Multifactorial Mechanism of this compound-Induced Edema

G This compound This compound PDGFR_Inhibition PDGFR Inhibition This compound->PDGFR_Inhibition Primary Target Off_Target_Effects Off-Target Effects (on other kinases) This compound->Off_Target_Effects Potential Contributor Altered_Permeability Altered Vascular/Endothelial Cell Permeability PDGFR_Inhibition->Altered_Permeability Disrupted signaling Off_Target_Effects->Altered_Permeability e.g., Mitotic modulation Fluid_Retention Clinical Presentation: Fluid Retention & Periorbital Edema Altered_Permeability->Fluid_Retention

Q3: Are there any established protocols for investigating this toxicity in the lab? While no protocol directly addresses this compound-induced edema, researchers can adapt established in vitro and in vivo models used to study vascular permeability and drug toxicity. The workflow below outlines a potential investigative approach.

Diagram: Experimental Workflow for Investigating this compound-Induced Edema

G Start 1. In Vitro Assessment (Endothelial Cells) A 2. Viability & Apoptosis Assays (e.g., CellTiter-Glo) Start->A B 3. Functional Assays • Migration (Scratch/Wound Healing) • Sprouting (3D Spheroid) A->B C 4. Morphological Analysis • Actin Staining (Phalloidin) • Immunofluorescence B->C D 5. In Vivo Corroboration • CAM assay (Chorioallantoic Membrane) • Mouse models C->D End Data Integration & Hypothesis D->End

Experimental Protocol Details:

  • Cell Viability and Apoptosis: Assess the direct effects of this compound on endothelial cell health.
    • Methodology: Seed endothelial cells (e.g., HUVEC or ECRF24) in 96-well plates. After 24 hours, treat with a dose range of this compound (e.g., 0.01-10 µM) for 72 hours. Measure cell viability using a luminescent (CellTiter-Glo) or colorimetric (MTT) assay. Apoptosis can be measured via flow cytometry using Annexin V/PI staining [3].
  • Endothelial Cell Migration Assay: Determine if this compound impairs the migration capacity of endothelial cells, which is crucial for vascular function and repair.
    • Methodology: Grow endothelial cells to confluence in a 96-well plate. Create a uniform scratch with a sterile tool. Treat with this compound immediately and image the scratch at time zero (T=0) and after an incubation period (e.g., T=6h). Use automated image analysis software to quantify the percentage of wound closure compared to a vehicle control [3].
  • 3D Endothelial Sprouting Assay: Investigate the effect of this compound on the formation of capillary-like structures, a key step in angiogenesis.
    • Methodology: Form spheroids from HUVECs using a hanging drop method. Embed the spheroids in a collagen gel matrix in the presence of this compound or vehicle control. After overnight incubation, image the spheroids and use image analysis software (e.g., ImageJ) to quantify the cumulative sprout length per spheroid [3].
  • In Vivo Angiogenesis and Toxicity Model: Corroborate in vitro findings in a living system.
    • Methodology: The chicken chorioallantoic membrane (CAM) assay is a well-established model. Implant tumor cells (e.g., A2780 ovarian carcinoma) on the CAM. Treat with this compound and then harvest the tumors for analysis. A key endpoint is Microvessel Density (MVD), assessed by immunohistochemistry for endothelial markers (e.g., CD31), to quantify anti-angiogenic effects [3].

References

Clinical Dosing & Hepatic Monitoring Guidance

Author: Smolecule Technical Support Team. Date: February 2026

While formal pharmacokinetic studies in hepatic impairment are not detailed in the search results, the protocols from clinical trials provide a reference for how crenolanib has been administered in patients, including considerations for liver function.

The table below summarizes the dosing and monitoring strategy from a clinical trial in adults with newly diagnosed FLT3-mutant AML [1].

Aspect Protocol in Clinical Trials
Standard Dosage 100 mg, taken three times daily (TID) [1].
Dosing Schedule Combined with intensive chemotherapy; started on day 9 of induction and continued until 72 hours before the next cycle [1].
Dose Reduction Permitted from 100 mg TID down to 60 mg TID to manage toxicity [1].
Hepatic Monitoring & Action Dose was held in cases of elevated total bilirubin [2]. Liver dysfunction was listed as one of the adverse events leading to dose reduction in some patients [3].

Preclinical Insights on this compound and the Liver

Interestingly, preclinical evidence suggests a potential beneficial effect of this compound on liver tissue in the context of fibrosis, which is a form of scarring resulting from chronic liver injury.

  • Mechanism of Action in Fibrosis: this compound is a receptor tyrosine kinase (RTK) inhibitor that predominantly targets the platelet-derived growth factor receptor-β (PDGFR-β) [4]. In the liver, PDGF signaling is a potent promoter of hepatic stellate cell (HSC) proliferation, a key cell type responsible for fibrosis development [4].
  • Effect on Liver Fibrosis: A 2021 animal study investigated this compound in rats with thioacetamide (TAA)-induced liver fibrosis. After TAA treatment was stopped, animals received this compound for two weeks. The study found that This compound "significantly improved recovery from liver fibrosis" [4]. The proposed mechanisms are twofold:
    • Impaired HSC Proliferation: By inhibiting PDGFR-β, this compound directly hinders the proliferation of fibrosis-producing HSCs [4].
    • HSC Specification: The inhibition of RTK signaling triggered a stress response in HSCs, initiating a process of specification into hepatic endoderm, which may contribute to tissue repair [4].

The diagram below illustrates this signaling pathway and the therapeutic mechanism of this compound.

G LiverInjury Chronic Liver Injury HSCActivation Hepatic Stellate Cell (HSC) Activation & Proliferation LiverInjury->HSCActivation PDGFRb PDGFR-β Receptor HSCActivation->PDGFRb Expression PDGF PDGF-BB Ligand PDGF->PDGFRb DownstreamSig Downstream Signaling (ERK1/2, PI3K/AKT) PDGFRb->DownstreamSig HSCProliferation Inhibits HSC Proliferation DownstreamSig->HSCProliferation Fibrosis Excessive ECM Deposition (Liver Fibrosis) This compound This compound (PDGFR-β Inhibitor) This compound->PDGFRb Inhibits HSCSpecification Promotes HSC Stress Response & Developmental Specification This compound->HSCSpecification HSCProliferation->Fibrosis FibrosisRecovery Improved Fibrosis Recovery HSCProliferation->FibrosisRecovery Reduction HSCSpecification->FibrosisRecovery Potential Contribution

Key Takeaways for Researchers

  • Evidence Gap Exists: No definitive dose-adjustment guidelines for this compound in human hepatic impairment were located in the search results. The provided clinical protocol is the best available reference.
  • Preclinical Data is Promising: The animal study indicates that this compound may actively promote the reversal of established liver fibrosis, rather than simply being metabolized by the liver [4]. This suggests its mechanism and impact in a diseased liver could be complex.
  • Consult Official Sources: For definitive guidance in a research or clinical setting, it is crucial to consult the official investigator's brochure for this compound or contact the drug's manufacturer directly.

References

crenolanib treatment failure after multiple TKI exposure

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Crenolanib Resistance

Mechanism Type Specific Alteration Description & Clinical Context
On-Target (FLT3) FLT3 K429E mutation A secondary FLT3 mutation that transforms cells and directly reduces this compound sensitivity; less common than gatekeeper mutations [1].
On-Target (FLT3) FLT3 F691L gatekeeper mutation Confers resistance to many FLT3 inhibitors; can emerge after prior quizartinib therapy, but is infrequent with this compound [1] [2].
Off-Target / Clonal Evolution NRAS mutations Often arises as an FLT3-independent subclone, activating alternative signaling to bypass FLT3 inhibition [1].
Off-Target / Clonal Evolution IDH1/IDH2 mutations Frequently co-occurs with FLT3-mutant clones and is enriched in patients with a poor response to this compound [1].
Off-Target / Clonal Evolution Mutations in epigenetic regulators (TET2, etc.) Expansion of mutations in genes related to chromatin modification suggests diverse epigenetic mechanisms of resistance [1].

Experimental Guide for Investigating Resistance

When faced with this compound treatment failure in a research model, a systematic workflow is essential to pinpoint the resistance mechanism. The following diagram and guide outline this process.

G Start This compound Treatment Failure A1 Genetic Analysis (WES / Targeted NGS) Start->A1 A2 Functional Signaling Analysis (Phospho-Flow) Start->A2 B1 FLT3 Mutation Detected? A1->B1 B2 Bypass Pathway Activated? A2->B2 C1 Confirm On-Target Resistance B1->C1 Yes C2 Confirm Off-Target Resistance B1->C2 No B2->C1 No B2->C2 Yes D1 Mechanism: On-Target (e.g., K429E, F691L) C1->D1 D2 Mechanism: Off-Target (e.g., NRAS, IDH) C2->D2

Step 1: Genetic Characterization

The first step is to perform comprehensive genetic profiling on paired patient samples (pre- and post-crenolanib treatment) or resistant cell lines.

  • Recommended Technique: Whole Exome Sequencing (WES) or deep sequencing with a targeted panel of leukemia-associated genes [1].
  • Key Targets:
    • FLT3: Interrogating the entire gene for secondary mutations, especially the K429E and F691L residues [1].
    • Other Genes: A panel should include NRAS, IDH1, IDH2, TET2, and other genes for chromatin modifiers and transcription factors [1].
  • Data Analysis: Compare the variant allele frequencies (VAFs) of mutations before and after treatment. An expanding subclone (increasing VAF) suggests a driver of resistance [1].
Step 2: Functional Validation of Signaling Pathways

Genetic data should be complemented with functional assays to confirm which pathways are actively driving survival.

  • Recommended Technique: Phospho-flow cytometry or Western blotting to analyze key signaling nodes.
  • Key Pathways & Targets:
    • FLT3 Pathway: Phospho-FLT3 (p-FLT3) and its direct downstream effector, p-STAT5 [1] [2].
    • Bypass Pathways:
      • RAS/MAPK pathway: p-ERK1/2 [2].
      • PI3K/AKT pathway: p-AKT [2].
  • Interpretation: Persistent p-STAT5 indicates on-target failure (FLT3 still active), while increased p-ERK or p-AKT suggests off-target bypass activation [1].

Suggested Therapeutic Strategies & Validation

Once a mechanism is identified, the following table outlines potential combination strategies to test in vitro and in vivo.

Resistance Mechanism Proposed Strategy Experimental Validation
FLT3 K429E/F691L Combine with a Type II FLT3 inhibitor (e.g., Sorafenib) Preclinical studies show the combination of this compound (type I) and sorafenib (type II) significantly reduced leukemic burden and prolonged survival in mouse models compared to either agent alone [3].
NRAS mutation Add a MEK inhibitor (e.g., Trametinib) Target the key kinase in the RAS/MAPK pathway downstream of NRAS. Cell viability and apoptosis assays can test for synergistic effects when combined with this compound [1] [2].
IDH1/IDH2 mutation Combine with an IDH1/2 inhibitor (e.g., Ivosidenib/Enasidenib) Directly target the neomorphic activity of mutant IDH. This combination aims to simultaneously hit FLT3 and the epigenetic driver [1].
Broad Clonal Evolution Combine with non-TKI agents (e.g., Chemotherapy, BCL-2 inhibitors) For complex resistance patterns, combining this compound with azacitidine (hypomethylating agent) or venetoclax (BCL-2 inhibitor) has shown synergistic effects in experimental models [4].

FAQs on this compound Resistance

Q1: How does resistance to this compound differ from resistance to other FLT3 inhibitors like quizartinib or sorafenib? A key difference is the pattern of secondary FLT3 mutations. Resistance to type II inhibitors like quizartinib is frequently associated with activation loop mutations (e.g., D835, Y842). In contrast, this compound, a type I inhibitor, is effective against these mutations but selects for other changes, primarily non-FLT3 mutations (e.g., in NRAS, IDH2) and, less commonly, the K429E or gatekeeper F691L mutation [1] [2].

Q2: Does prior TKI treatment influence the resistance landscape to this compound? Yes. Patients who have received prior FLT3 TKI therapy have a higher mutational burden and different genetic profiles before starting this compound. These patients often harbor a more complex clonal architecture, which can predispose them to selecting resistant subclones upon this compound exposure [1].

Q3: What is the role of the bone marrow microenvironment in this compound resistance? The microenvironment can contribute to primary resistance. Stromal cells secrete factors like FLT3 ligand (FL) and FGF2, which can sustain survival signaling through the MAPK pathway. They also express CYP3A4, which can metabolize and inactivate certain FLT3 inhibitors, potentially reducing this compound's efficacy [2].

References

handling crenolanib interactions with dexamethasone CYP3A4 inducers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Does dexamethasone significantly affect crenolanib exposure in patients?

    • A: Contrary to theoretical expectations, a population pharmacokinetic study in pediatric and young adult patients with brain tumors found that concomitant dexamethasone administration did not have a statistically significant impact on this compound clearance. This suggests that no dose adjustment is needed when these two drugs are co-administered [1].
  • Q2: What covariates significantly alter this compound pharmacokinetics?

    • A: The same study identified that co-treatment with acid-reducing agents (such as proton pump inhibitors or H2 antagonists) leads to a marked increase in this compound exposure. Furthermore, this compound clearance increases with body surface area (BSA), supporting the use of BSA-based dosing in pediatric populations [1] [2].
  • Q3: If dexamethasone is an inducer, why might it not affect this compound?

    • A: The strength of CYP3A4 induction by dexamethasone may be dose-dependent and vary. A recent case report suggested that even high-dose dexamethasone may not induce CYP3A4 activity as strongly as previously assumed [3]. Furthermore, the interplay between different regulatory pathways can be complex.

Experimental Data & Protocols

For researchers designing experiments to investigate this interaction, the following summary and methodology from the key clinical study are provided.

Summary of Key Pharmacokinetic Parameters The table below summarizes the population pharmacokinetic parameters for this compound from the pediatric phase I study, which formed the basis for concluding that dexamethasone was not a significant covariate [1].

Parameter Description / Typical Value (for an 8-year-old, BSA 1 m²) Significance / Impact
Structural Model Linear two-compartment model with delayed absorption and lag time Best described the serum concentration-time data [1].
Apparent Clearance (CL/F) 41 L/h Increased with body surface area (BSA); Not significantly altered by dexamethasone [1].
Apparent Volume (V/F) 54.3 L Was about 1.7-fold lower in patients taking acid reducers [1].
Absorption Rate (Ka) 0.19 /h Decreased with patient age [1].
Key Covariate: Acid Reducers 2-fold lower clearance, 1.7-fold lower volume Markedly increases drug exposure; the most significant covariate identified [1].

Detailed Methodology: Population PK Study Design

The following protocol is adapted from the clinical study that characterized this compound pharmacokinetics [1].

  • 1. Patient Population: Children and young adults (age 2.1-19.2 years) with brain tumors (e.g., newly diagnosed DIPG or recurrent high-grade glioma) [1].
  • 2. Dosing: Oral this compound was administered once daily at BSA-based doses (100, 130, 170, or 220 mg/m²) [1].
  • 3. Blood Sampling for PK Analysis:
    • Single-Dose (Day 1): Serial blood samples were collected pre-dose and at 1, 2, 4, 8 (±2), 24 (±6), and 48 (±6) hours post-dose. The Day 2 dose was held [1].
    • Steady-State (Day 28): Serial samples were collected pre-dose and at 1, 2, 4, 8 (±2), and 24 (±6) hours post-dose [1].
    • Off-Dexamethasone: In consenting patients, additional PK sampling was performed in a subsequent treatment course approximately two weeks after dexamethasone discontinuation [1].
  • 4. Bioanalytical Method:
    • Sample Processing: Whole blood (2 mL) was collected in serum tubes, clotted at room temperature for 30 minutes, and centrifuged. Serum was stored at -80°C [1].
    • Concentration Measurement: Serum this compound concentrations were determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method. The lower limit of quantitation (LLOQ) was 5 ng/mL (11 nM) [1].
  • 5. Population Modeling & Covariate Analysis:
    • Software: Nonlinear mixed-effects modeling was performed using software such as Monolix [1].
    • Modeling Technique: The Stochastic Approximation Expectation Maximization (SAEM) algorithm was used for parameter estimation. Various structural models (e.g., one-/two-compartment) and error models were tested [1].
    • Covariates Tested: Demographics (age, BSA), laboratory values (liver and kidney function tests), and concomitant medications (dexamethasone, acid reducers) [1].

Mechanism & Pathway Visualization

The potential interaction involves a complex regulatory network. The following diagram illustrates the theoretical pathways and the clinical findings that contradict a strong net inductive effect in the case of this compound.

G Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR PXR Pregnane X Receptor (PXR) GR->PXR Induces Expression RXRα Retinoid X Receptor-α (RXRα) GR->RXRα Induces Expression PXR->PXR Positive Feedback CYP3A4_Gene CYP3A4 Gene PXR->CYP3A4_Gene Heterodimer Activates Transcription Pgp_Gene P-glycoprotein Gene PXR->Pgp_Gene Heterodimer Activates Transcription RXRα->CYP3A4_Gene Heterodimer Activates Transcription RXRα->Pgp_Gene Heterodimer Activates Transcription CYP3A4_Enzyme CYP3A4 Enzyme CYP3A4_Gene->CYP3A4_Enzyme Pgp_Transporter P-gp Transporter Pgp_Gene->Pgp_Transporter This compound This compound CYP3A4_Enzyme->this compound Metabolism Reduced_Exposure Reduced this compound Exposure CYP3A4_Enzyme->Reduced_Exposure Pgp_Transporter->this compound Efflux Pgp_Transporter->Reduced_Exposure No_Net_Effect Clinical Observation: No Significant Change in this compound Clearance Reduced_Exposure->No_Net_Effect Expected Outcome

  • Theoretical Induction Pathway: The diagram shows that dexamethasone activates the glucocorticoid receptor (GR), which can increase the expression of both the Pregnane X Receptor (PXR) and its partner Retinoid X Receptor-α (RXRα) [4]. This PXR/RXRα complex then binds to and upregulates the transcription of genes encoding for CYP3A4 and P-glycoprotein (P-gp) [5] [6]. Increased levels of these proteins would be expected to enhance the metabolism and efflux of this compound, leading to reduced drug exposure.
  • Clinical Reality: Despite this theoretical pathway, clinical population PK data demonstrates a "No Significant Change" in this compound clearance, indicated by the diamond in the diagram [1]. This highlights the critical importance of clinical pharmacokinetic studies to confirm or refute in vitro and theoretical interactions.

Troubleshooting Guide

Problem Hypothesis Supporting Evidence & Data to Collect Recommended Action
Strong CYP3A4 induction by dexamethasone reduces this compound efficacy. Clinical PK study found no significant impact on clearance [1]. A case with tacrolimus suggested high-dose dexamethasone may not be a strong inducer [3]. Focus on other covariates. Do not adjust this compound dose based on dexamethasone co-administration. Investigate adherence and the presence of acid-reducing agents, which are known to significantly increase exposure [1].
High inter-individual variability obscures the interaction effect. Population modeling accounts for inter-individual and inter-occasion variability [1]. The effect of acid reducers was still clearly identifiable despite variability. Perform population PK analysis. Use a rich sampling strategy and nonlinear mixed-effects modeling to quantify variability and identify significant covariates robustly [1].
The interaction is time-dependent or requires prolonged exposure. PK sampling was conducted at single-dose and steady-state (Day 28), and also after dexamethasone discontinuation, capturing different temporal scenarios [1]. Design longitudinal PK studies. Include serial PK assessments at multiple time points during and after dexamethasone administration to capture time-dependent effects.

References

crenolanib therapeutic drug monitoring trough levels

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib Target Trough Levels & Pharmacokinetics

The table below summarizes key pharmacokinetic (PK) targets and parameters from clinical studies. Dosing in these studies was primarily based on body surface area (mg/m²) [1] [2].

Parameter Value / Target Context / Dosage Source
Target Trough Level ~ 290 nM (median) Achieved with 100 mg TID dosing in adults; associated with constant FLT3 inhibition [3]. [3]
Typical Tmax 2-3 hours Time to maximum serum concentration after oral administration [3]. [3]
Typical Half-life ~14 hours Terminal half-life observed in adult trials [2]. [2]
Steady State By Day 4 Reached with three-times-daily (TID) dosing [3]. [3]
Apparent Clearance (CL/F) 41 L/h (typical) For a child with BSA of 1 m²; clearance increases with BSA [2]. [2]
Volume of Distribution (V/F) 54.3 L (typical) For a child with BSA of 1 m² [2]. [2]

Analytical Method for this compound Quantification

The gold-standard technique for measuring this compound in biological samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-ESI-MS/MS) [4] [2]. The following protocol is adapted from the validated method for human serum.

Sample Collection & Pre-Analysis
  • Collection: Draw whole blood into silicone-coated vacutainer tubes.
  • Processing: Allow tubes to clot at room temperature for 30 minutes, then centrifuge at 1,500 g for 10 minutes at 4°C.
  • Storage: Immediately aliquot the separated serum into screw-top tubes and freeze at -80°C until analysis [4].
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer a 50 µL sample of serum into a clean tube.
  • Spike: Add 5 µL of the internal standard working solution (d4-CP-868,596 at 100 ng/mL).
  • Extract: Add 1.5 mL of tert-butyl methyl ether (TBME), vortex mix for 5 minutes, and centrifuge at 3,000 g for 5 minutes.
  • Reconstitute: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dry residue in 150 µL of mobile phase [4].
LC-ESI-MS/MS Analysis
  • Chromatography:
    • Column: Phenomenex Gemini C18 (3 µm, 100 mm × 4.6 mm I.D.)
    • Temperature: 50°C
    • Mobile Phase: Methanol/water/formic acid (25:25:0.15, v/v/v)
    • Flow Rate: 0.45 mL/min
    • Injection Volume: 10 µL
    • Run Time: 7.0 minutes [4]
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive mode
    • Ion Transitions (MRM):
      • This compound: m/z 444.4 → 373.1
      • Internal Standard (d4-Crenolanib): m/z 448.2 → 374.2 [4]

The analytical workflow from sample collection to final quantification is as follows:

G start Whole Blood Collection process1 Clot & Centrifuge (30 min RT, 1500g, 10 min) start->process1 process2 Aliquot & Freeze Serum (-80°C) process1->process2 process3 Thaw & Aliquot 50µL process2->process3 process4 Add Internal Standard (5µL d4-Crenolanib) process3->process4 process5 Liquid-Liquid Extraction (1.5mL TBME, vortex, centrifuge) process4->process5 process6 Evaporate & Reconstitute (Nitrogen gas, 150µL mobile phase) process5->process6 process7 LC-ESI-MS/MS Analysis process6->process7 end This compound Concentration (ng/mL) process7->end

Key Considerations & Troubleshooting

  • Critical Impact of Acid Reducers: Concomitant use of proton pump inhibitors (e.g., omeprazole) or H2 antagonists (e.g., famotidine) can significantly alter this compound exposure, reducing clearance by approximately 50% and increasing systemic exposure [2]. Action: Closely monitor trough levels in patients on acid-reducing therapy.
  • Dexamethasone Co-treatment: As a potent CYP3A4 inducer, dexamethasone may increase this compound clearance. The analytical method is robust enough to detect these changes, and additional PK sampling after dexamethasone discontinuation is recommended [2].
  • Method Validation: The described LC-MS/MS method is linear from 5 ng/mL to 1000 ng/mL for serum, with intra-day and inter-day precision <4% [4]. Ensure proper validation before implementing the assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of TDM for this compound? The primary goal is to ensure trough concentrations are maintained above the level required for continuous target (FLT3) inhibition, which is crucial for maximizing efficacy and preventing the emergence of resistance, while avoiding excessive exposure that could lead to toxicity [3].

Q2: Are there established therapeutic ranges for this compound in pediatric patients? While definitive universal ranges are not yet established, population PK modeling supports using BSA-based dosing. The target trough of ~290 nM from adult studies is a relevant benchmark, but individual monitoring is critical, especially with concomitant medications that affect exposure [2] [3].

Q3: What are the common sources of pre-analytical variability? Improper sample handling is a major source. Adherence to the protocol—especially the 30-minute clotting time at room temperature, correct centrifugation force and temperature, and immediate freezing at -80°C—is essential for obtaining accurate and reproducible results [4].

References

crenolanib vs midostaurin efficacy FLT3 mutant AML

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib vs. Midostaurin: Clinical Data Summary

Feature This compound Midostaurin
FLT3 Inhibitor Type Type I, pan-FLT3 inhibitor [1] [2] Type I, multi-targeted inhibitor [3] [2]
Approval Status Investigational Approved for newly diagnosed FLT3-mutated AML [3]
Key Trial Design Phase 3, randomized, vs. midostaurin (NCT03258931) [4] [5] Phase 3, randomized, vs. placebo (RATIFY trial) [3]
Dosing in Combination 100 mg thrice daily, from day 9 of chemo until 72h before next cycle [4] [6] 50 mg twice daily, on days 8-21 of each chemo cycle [4]
Efficacy in Newly Diagnosed AML ORR: 86% (CR 77%); 45-month median EFS: 44.7 months; estimated 3-year survival in ≤60 yo: 71.4% [6] Improved 5-year survival vs. placebo in the RATIFY trial [4]
Activity Against TKD Mutations Yes (potent activity against both ITD and TKD) [1] [6] Yes (as a type I inhibitor) [3]
Common Treatment-Related AEs Febrile neutropenia, diarrhea, nausea [6] Not detailed in provided sources, but common in chemotherapy regimens

Mechanisms of Action and Resistance

Understanding the molecular mechanisms of these inhibitors helps clarify their different clinical profiles.

  • Mechanism of Action: Both this compound and midostaurin are classified as type I FLT3 inhibitors [3] [2]. This means they bind to the active conformation of the FLT3 receptor and are effective against both FLT3-ITD and FLT3-TKD mutations [3]. This is a key advantage over type II inhibitors (like quizartinib), which lose efficacy against TKD mutations [3].
  • Mechanisms of Resistance: While both inhibitors face the challenge of treatment resistance, the underlying mechanisms appear to differ.
    • This compound: Resistance is rarely due to new FLT3 mutations. Instead, studies identify the emergence of mutations in other genes, such as NRAS, IDH2, TET2, and IDH1, which activate alternative survival pathways for the leukemia cells [1].
    • Midostaurin: As a first-generation inhibitor, resistance can develop through various pathways, which has spurred the development of newer, more specific agents [2].

The following diagram illustrates the FLT3 signaling pathway and the points of intervention for these inhibitors.

architecture FLT3_Ligand FLT3 Ligand FLT3_WT FLT3 Wild-Type Receptor FLT3_Ligand->FLT3_WT Activates Downstream Downstream Pathways (STAT5, PI3K/Akt, RAS/MEK/ERK) FLT3_WT->Downstream Normal Activation FLT3_ITD FLT3-ITD Mutant Receptor FLT3_ITD->Downstream Constitutive Activation FLT3_TKD FLT3-TKD Mutant Receptor FLT3_TKD->Downstream Constitutive Activation Cell_Process Cell Proliferation & Survival Downstream->Cell_Process Inhibitors Type I FLT3 Inhibitors (this compound, Midostaurin) Inhibitors->FLT3_ITD Inhibits Inhibitors->FLT3_TKD Inhibits

Key Experimental Protocols from Clinical Trials

The primary evidence for this compound's efficacy comes from a recent phase 2 clinical trial. The methodology below details the treatment protocol used in that study [6].

workflow Start Newly Diagnosed FLT3-Mutated AML Induction Induction Chemotherapy (7+3: Cytarabine + Anthracycline) Start->Induction Crenolanib_Start This compound (100 mg TID) Started on Day 9 Induction->Crenolanib_Start Consolidation Consolidation Therapy (High-Dose Cytarabine and/or Allo-HSCT) Crenolanib_Start->Consolidation Maintenance This compound Maintenance (Up to 12 months post-consolidation/HSCT) Consolidation->Maintenance

Key Assessments:

  • Efficacy Endpoints: The primary outcomes measured were overall response rate (ORR), complete remission (CR) rate, measurable residual disease (MRD)-negative CR, event-free survival (EFS), and overall survival (OS) [6].
  • Safety Monitoring: Treatment-related adverse events (e.g., febrile neutropenia, diarrhea, nausea) were closely tracked [6].

Future Directions and Considerations

The most definitive answer regarding the comparative efficacy of this compound and midostaurin is expected from an ongoing Phase III, randomized, multi-center trial (NCT03258931) that is directly comparing the two inhibitors in combination with standard chemotherapy in newly diagnosed FLT3-mutated AML patients [4] [5]. The primary endpoint of this study is event-free survival [4].

For researchers and clinicians, the choice in a clinical setting currently depends on the regulatory landscape and trial availability. Midostaurin is the established standard of care, while this compound represents a promising investigational agent with compelling phase 2 data, particularly noted for its high rates of deep, MRD-negative responses and long-term survival [6].

References

crenolanib compared to quizartinib gilteritinib sorafenib

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors at a Glance

The table below summarizes the core characteristics of these four inhibitors based on pre-clinical and clinical data.

Feature Crenolanib Quizartinib Gilteritinib Sorafenib
Generation & Type Second-generation; Type I [1] [2] Second-generation; Type II [1] [3] Second-generation; Type I [1] [4] First-generation; Type II [1] [5]
Primary Target(s) FLT3-ITD, FLT3-TKD (D835), PDGFR [2] FLT3-ITD [3] FLT3-ITD, FLT3-TKD, AXL [1] FLT3-ITD, RAF-1, VEGFR, c-KIT, PDGFR [5]
Key Strength Activity against TKD resistance mutations (D835) [2] High potency and selectivity for FLT3-ITD [3] Approved for R/R AML; inhibits FLT3 & resistance pathway AXL [1] Multi-kinase inhibitor; used off-label [5]
Notable Safety Consideration - QTc prolongation [3] [4] - Hand-foot syndrome, gastrointestinal toxicity [5] [6]
Clinical Status (as of early 2024) Investigational (Phase III) [3] [4] Approved for ND & R/R FLT3-ITD+ AML in various regions [3] Approved for R/R FLT3-mutated AML [1] [3] Approved for other cancers; used off-label in AML [5]

> Note on Clinical Status: The clinical landscape for FLT3 inhibitors evolves rapidly. This compound remains investigational as of the latest data, while the approval status of others can vary by region and specific indication [3] [4].

Activity Against Key Mutations

A critical differentiator is each drug's efficacy against specific FLT3 mutations and common resistance mechanisms. The following data, primarily from a 2019 comparative study, illustrates their distinct profiles [7] [8].

Mutation / Characteristic This compound Quizartinib Gilteritinib Sorafenib
FLT3-ITD Potent activity [7] [8] [2] Highly potent activity [7] [8] [3] Potent activity [7] [8] [1] Potent activity [7] [8] [5]
FLT3-TKD (D835Y) Potent activity [7] [8] [2] Weak activity [7] [8] Potent activity [7] [8] [1] Weak activity [7] [8]
Resistance Mutant (FLT3-ITD+F691L) Reduced activity [7] [8] Reduced activity [7] [8] Reduced activity [7] [8] Reduced activity [7] [8]
KIT D816V - - - -
c-CBL Mutations Hypersensitizes RTKs to inhibition [7] [8] Hypersensitizes RTKs to inhibition [7] [8] Hypersensitizes RTKs to inhibition [7] [8] Hypersensitizes RTKs to inhibition [7] [8]

Mechanistic Insights and Resistance

The differential activity against mutations is largely explained by the fundamental mechanistic difference between Type I and Type II inhibitors.

G FLT3_Receptor FLT3 Receptor (Inactive Conformation) Type_II_Inhibitor Type II Inhibitor (e.g., Quizartinib, Sorafenib) FLT3_Receptor->Type_II_Inhibitor Binds Active_Receptor FLT3 Receptor (Active Conformation) FLT3_Receptor->Active_Receptor Activates Type_I_Inhibitor Type I Inhibitor (e.g., this compound, Gilteritinib) Active_Receptor->Type_I_Inhibitor Binds TKD_Mutation TKD Mutation (e.g., D835) Stabilizes Active Form TKD_Mutation->Active_Receptor Favors Resistance Resistance to Type II Inhibitors TKD_Mutation->Resistance Confers

Key takeaways from the diagram and research:

  • Type vs. Type II Binding: As the diagram shows, Type I inhibitors (this compound, Gilteritinib) bind the active conformation of the FLT3 kinase, allowing them to target both ITD and TKD mutations. In contrast, Type II inhibitors (Quizartinib, Sorafenib) bind the inactive conformation and are less effective against TKD mutations like D835, which stabilize the active form [8] [1] [4].
  • Overcoming Resistance: The D835Y TKD mutation is a common resistance mechanism to Type II inhibitors like quizartinib and sorafenib [8] [2]. Type I inhibitors like this compound and gilteritinib retain activity against this mutation, making them potential options for patients who relapse after Type II inhibitor therapy [1] [2].
  • Alternative Resistance Pathways: Resistance can also arise from AXL kinase upregulation [1]. Gilteritinib has the distinct advantage of also inhibiting AXL, potentially overcoming or delaying this form of resistance [1].

Supporting Experimental Data

For your reference, here are summaries of key experimental methodologies from the cited literature.

  • In Vitro Cytotoxicity and Inhibition Assays: The comparative data in the table above is primarily derived from studies using cell lines (e.g., Ba/F3, MOLM-13, MV4-11) engineered to express specific FLT3 or KIT mutants [7] [8] [1]. Standard assays like MTT for cell viability and Annexin V for apoptosis were used. Phosphorylation status of FLT3 and downstream proteins (ERK, AKT, STAT5) was analyzed via immunoblotting to confirm on-target inhibition [7] [1] [2].
  • Analysis of Apoptotic Pathways: Research has shown that effective FLT3 inhibition induces apoptosis through the GSK3β/Mcl-1 axis. Inhibition leads to GSK3β activation, downregulation of the anti-apoptotic protein Mcl-1, and upregulation of the pro-apoptotic protein Bim. This pathway is engaged by all inhibitors, but resistance can occur if GSK3β is inactivated via other signaling pathways [1].

References

crenolanib inhibition profile vs other type III receptor tyrosine kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Crenolanib vs. Other FLT3 Inhibitors: A Comparative Profile

The table below compares this compound with other FLT3 inhibitors based on the information found in the search results. This compound is a type I inhibitor, meaning it binds to the active conformation of the FLT3 receptor, which allows it to target both ITD and TKD mutations [1] [2].

Inhibitor Type Key Molecular & Clinical Characteristics Mutation Target Profile Noted Resistance Mechanisms
This compound Type I Potent, selective; active against activation loop mutations; rare FLT3 gatekeeper (F691) mutations [2]. FLT3-ITD, FLT3-TKD (e.g., D835) [2]. NRAS, IDH2, TET2, IDH1 mutations; diverse epigenetic/transcriptional mechanisms [2].
Midostaurin Type I First-generation, multi-kinase; approved for newly diagnosed FLT3-mutant AML [3]. FLT3-ITD, FLT3-TKD [3]. Information not in search results.
Gilteritinib Type I Approved for relapsed/refractory AML; inhibits FLT3, AXL, ALK [3]. FLT3-ITD, FLT3-TKD [3]. Information not in search results.
Quizartinib Type II Binds inactive FLT3 conformation; approved for FLT3-ITD+ AML (with chemo) [3]. FLT3-ITD [3]. Secondary TKD mutations (e.g., D835, F691L) are a major resistance mechanism [3].
Sorafenib Type II Multi-kinase inhibitor; used off-label [1]. FLT3-ITD [1]. Secondary TKD mutations (e.g., D835, F691L) [1].

Experimental Data and Key Findings

The comparative profile is supported by specific experimental data and clinical observations:

  • Synergistic Combination Therapy: A pilot study combined the type I inhibitor this compound with the type II inhibitor sorafenib in relapsed/refractory pediatric AML. This combination was tolerable and showed antileukemic activity, with only 1 out of 8 evaluable patients developing a FLT3-TKD mutation (F691L), suggesting this strategy can suppress a common resistance pathway [1].
  • Resistance Mechanism Analysis: Unlike type II inhibitors, resistance to this compound monotherapy rarely involves secondary FLT3 mutations. A genomic study of patient samples found that resistance arises through diverse genetic and epigenetic mechanisms, including expansion of clones with mutations in NRAS, IDH2, TET2, and IDH1 [2].

FLT3 Signaling and Inhibitor Resistance Pathway

The following diagram illustrates the FLT3 signaling pathway and the two primary mechanisms of resistance to different inhibitor types, which underpin the comparative profile of this compound.

G FLT3_ITD FLT3-ITD Mutation Dimerization Ligand-Independent Dimerization & Activation FLT3_ITD->Dimerization Downstream Activation of Downstream Pathways (STAT5, MAPK) Dimerization->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Inhibitor FLT3 Inhibitor Block Inhibition of FLT3 Signaling Inhibitor->Block Binds FLT3 Block->Downstream Blocks Resistance Resistance Mechanisms Block->Resistance Selective Pressure TKD_mutation Secondary TKD Mutation (e.g., F691L, D835Y) Resistance->TKD_mutation Type II Inhibitors Alt_pathway Alternative Pathway Activation (e.g., NRAS) Resistance->Alt_pathway Type I Inhibitors (e.g., this compound) TKD_mutation->Downstream Bypasses Inhibition Alt_pathway->Proliferation Bypasses FLT3

Interpretation and Research Implications

The provided data highlights key strategic considerations for researchers:

  • This compound's Key Advantage: Its primary clinical value lies in its type I profile, which provides activity against a broader range of FLT3 mutations, particularly TKD mutations that confer resistance to type II inhibitors like quizartinib [2] [3].
  • The Combination Approach: Preclinical and pilot clinical data suggest that combining a type I inhibitor (this compound) with a type II inhibitor (sorafenib) is a rational strategy to suppress the emergence of resistant clones by simultaneously targeting multiple conformational states of the FLT3 receptor [1].
  • The Evolving Resistance Challenge: The finding that this compound resistance is driven by non-FLT3 mutations underscores that targeting FLT3 alone may be insufficient. This points to the need for combination therapies targeting parallel survival pathways (e.g., using MEK or SHP2 inhibitors) to achieve more durable responses [2] [3].

References

crenolanib vs imatinib dasatinib KIT D816V mutation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of KIT D816V Inhibitors

The table below summarizes key experimental data and properties of several inhibitors for the KIT D816V mutation.

Inhibitor Reported IC₅₀ (Proliferation/Apoptosis) Inhibitor Type Key Experimental Findings Stage of Development (for KIT D816V)
Crenolanib [1] ~100-250 nM (in HMC1.2 cells) [1] Type I [1] Inhibits cellular proliferation and induces apoptosis in mastocytosis cell lines (HMC1.2) at clinically achievable concentrations [1]. Preclinical evidence (as of 2017); investigated in systemic mastocytosis and core binding factor leukemia models [1].
Imatinib [2] Ineffective [2] Type II [3] Does not adequately inhibit KIT D816V in vitro or in vivo due to resistance mechanisms [2]. Approved for other indications; not successful for KIT D816V+ mastocytosis [2].
Dasatinib [2] Information Missing Type I (binds active kinase conformation) Has been shown to inhibit D816V in vitro; few durable responses in clinical trials for systemic mastocytosis, potentially due to pharmacokinetics [1]. Clinical trials; limited efficacy in systemic mastocytosis [1].
Avapritinib [4] Information Missing Type I (designed for D816V) Highly selective KIT D816V inhibitor; approved for advanced systemic mastocytosis; case reports show efficacy against other rare KIT exon 17 mutations [4]. FDA-approved for advanced systemic mastocytosis [4].
Bezuclastinib [5] Information Missing Type I (designed to be wild-type sparing) Potent and selective inhibitor of KIT D816V and other exon 17 mutations; designed to minimize off-target effects [5]. Late-stage clinical trials (Phase 2/3) for non-advanced and advanced systemic mastocytosis [5].

Experimental Insights and Mechanisms

The experimental data and developmental status of these inhibitors are closely tied to their mechanism of action at the molecular level.

  • Key Experimental Models and Protocols: The data for this compound was generated using established mastocytosis cell lines (HMC1.2 and P815) [1].
    • Proliferation Assay: Cellular anti-proliferative capacity was measured after 48 hours of treatment with a dilution series of this compound using an XTT-based assay [1].
    • Apoptosis Assay: Pro-apoptotic activity was evaluated using an annexin V-based immunofluorescence assay after this compound treatment [1].
  • Mechanistic Basis for Differential Efficacy: The variation in efficacy against KIT D816V is largely determined by whether the inhibitor is a Type I or Type II.
    • Type I inhibitors (like this compound, Dasatinib, Avapritinib, Bezuclastinib) bind to the active conformation of the kinase [1] [3].
    • Type II inhibitors (like Imatinib) bind to the inactive "DFG-out" conformation. The D816V mutation is believed to stabilize the active conformation, making it less accessible to Type II inhibitors, hence the resistance to Imatinib [3] [2].

The diagram below illustrates the different binding mechanisms and resistance of the KIT D816V mutation to Type I and Type II inhibitors.

kit_inhibition KIT KIT Mutation Mutation KIT->Mutation D816V Mutation Resistance Resistance Mutation->Resistance Stabilizes    Active Form Type1 Type1 Type1->KIT  Binds Active    Conformation Type2 Type2 Resistance->Type2 Prevents    Binding

Interpretation and Future Directions

  • This compound's Profile: Preclinical data suggests this compound is a potent Type I inhibitor against mutant KIT D816V isoforms [1]. Its relative insensitivity towards wild-type KIT may result in less myelosuppression, a serious side-effect of other TKIs [1].
  • The Evolving Clinical Landscape: The field has progressed significantly since the 2017 this compound data. Avapritinib is now an approved therapy, and bezuclastinib is a late-stage candidate designed for high selectivity against KIT D816V with a wild-type-sparing profile to improve safety [5].

References

crenolanib specificity PDGFR FLT3 versus broad spectrum TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Basis

Crenolanib's unique profile stems from its mechanism of action as a type I inhibitor. It targets the active conformation of the kinase, which is why it remains effective against common activation loop mutations like FLT3-D835 and the homologous PDGFRα-D842V [1] [2]. In contrast, type II inhibitors (e.g., quizartinib, sorafenib) require binding to the inactive conformation, which is destabilized by these very mutations, leading to clinical resistance [1] [3].

The following diagram illustrates the structural and functional consequences of different FLT3 mutations and how they determine sensitivity to type I versus type II inhibitors.

G FLT3 FLT3 FLT3_ITD FLT3_ITD FLT3->FLT3_ITD JM Domain Duplication FLT3_TKD_D835 FLT3_TKD_D835 FLT3->FLT3_TKD_D835 Activation Loop Mutation FLT3_TKD_F691 FLT3_TKD_F691 FLT3->FLT3_TKD_F691 Gatekeeper Mutation ConstitutiveActivation ConstitutiveActivation FLT3_ITD->ConstitutiveActivation FLT3_TKD_D835->ConstitutiveActivation FLT3_TKD_F691->ConstitutiveActivation DownstreamSignaling DownstreamSignaling ConstitutiveActivation->DownstreamSignaling Activates STAT5, PI3K/AKT, RAS/MAPK TypeIInhibitor TypeIInhibitor TypeIInhibitor->FLT3_ITD Binds Active Conformation TypeIInhibitor->FLT3_TKD_D835 Binds Active Conformation TypeIInhibitor->FLT3_TKD_F691 May Reduce Potency TypeIInhibitor_Resistant TypeIInhibitor_Resistant TypeIInhibitor_Sensitive TypeIInhibitor_Sensitive TypeIIInhibitor TypeIIInhibitor TypeIIInhibitor->FLT3_ITD Binds Inactive Conformation TypeIIInhibitor->FLT3_TKD_D835  Inactive Form Destabilized TypeIIInhibitor->FLT3_TKD_F691 Steric Hindrance (Gatekeeper) TypeIIInhibitor_Resistant TypeIIInhibitor_Resistant TypeIIInhibitor_Sensitive TypeIIInhibitor_Sensitive

Supporting Experimental Data

The distinct profile of this compound is supported by robust biochemical, cellular, and ex vivo data.

Quantitative Kinase Inhibition Profiling The data below from biochemical and cellular assays highlights this compound's potency and selectivity [4] [5] [2].

Kinase Target Status/Mutation This compound IC₅₀ / Potency Comparative TKI Data
FLT3 ITD mutant IC₅₀ ~2-35 nM [4] [5] [6] Potent as quizartinib [5]
FLT3 TKD mutant (D835) Active; IC₅₀ ~2 nM [4] [5] Quizartinib, sorafenib inactive [4] [5]
FLT3 Gatekeeper mutant (F691) Retains activity [6] Confers resistance to many TKIs [6]
c-Kit Wild-type 33-fold less active vs. FLT3 [4] [5] Quizartinib potently inhibits [4] [5]
PDGFRα D842V mutant Potent inhibitor [1] [2] Confers resistance to type II TKIs [1]

Key Experimental Protocols Researchers can refer to these established methodologies to validate TKI activity:

  • Cytotoxicity/Anti-proliferation Assays: Cell viability measured via MTT or XTT assays after 48-72 hour drug exposure in FLT3-mutant cell lines (e.g., Molm14, MV4;11) and primary patient blasts [4] [2].
  • Phospho-FLT3 and Signaling Inhibition: Immunoblotting to detect phospho-FLT3 (using antibody 4G10) and downstream targets (p-STAT5, p-ERK) in cells treated with inhibitors for 2-4 hours [4] [1].
  • Plasma Inhibitory Activity (PIA) Assay: A clinical correlative assay where patient plasma obtained after dosing is used to inhibit phosphorylation in FLT3-mutant cell lines, confirming target coverage in vivo [4].
  • Colony-Forming Unit (CFU) Assays: Normal donor bone marrow mononuclear cells cultured in methylcellulose with cytokines and TKIs for 10-14 days to quantify myelosuppressive potential by counting granulocyte-macrophage and erythroid colonies [4] [5].

Clinical and Preclinical Implications

This compound's specific profile translates into key therapeutic implications:

  • Overcoming TKI Resistance: Its ability to inhibit FLT3 with activation loop mutations (like D835) makes it a candidate for patients who relapse after quizartinib or sorafenib therapy [4] [1] [7].
  • Reduced Myelosuppression: Lower affinity for wild-type c-Kit may correlate with less myelosuppression in patients, as suggested by preserved erythroid colony growth in assays where quizartinib showed significant suppression [4] [5].
  • Resistance Mechanisms: While this compound effectively suppresses secondary FLT3 mutations, resistance can emerge via other pathways, most commonly through mutations in NRAS/KRAS and genes encoding epigenetic regulators (e.g., IDH1/2, TET2) [7]. This provides a rationale for combination therapies.

References

crenolanib efficacy in FLT3 inhibitor naive vs pretreated patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy: Naive vs. Pretreated Patients

The table below summarizes key efficacy data from clinical studies, highlighting the difference in response between FLT3 inhibitor-naive and pretreated patients.

Clinical Context Patient Population Key Efficacy Outcomes Reported Adverse Events
Relapsed/Refractory AML (Monotherapy) [1] [2] FLT3 inhibitor-naive Composite complete response (CRc) rate of 37% [1]. Most common AEs: gastrointestinal (nausea, vomiting, diarrhea) [2].
Relapsed/Refractory AML (Monotherapy) [1] [2] Prior FLT3 inhibitor treatment Composite complete response (CRc) rate of 15% [1]. -
Newly Diagnosed AML (Combination with Intensive Chemotherapy) [3] [4] Mix of naive and pretreated status Overall Response Rate (ORR): 86% (CR: 77%, CRi: 9%). Median overall survival not reached after 45 months [3] [4]. Febrile neutropenia, diarrhea, nausea; prolonged platelet/neutrophil recovery during induction [3].

A phase II study of Crenolanib monotherapy in relapsed/refractory AML demonstrated a significantly higher composite complete response rate in TKI-naive patients compared to those who had received prior FLT3 inhibitors (37% vs 15%) [1]. Similarly, an analysis noted that overall survival was "significantly longer in FLT3 inhibitor-naive patients" [2].

Mechanisms of Resistance in Pretreated Patients

Research into the molecular mechanisms of resistance explains why prior TKI exposure reduces this compound's efficacy. Unlike some other FLT3 inhibitors, resistance to this compound is rarely driven by new secondary mutations in the FLT3 gene itself [1]. Instead, studies using whole exome sequencing of patient samples have revealed that resistance primarily occurs through alternative pathways [1]:

  • Clonal Expansion: The most common mechanism involves the expansion of pre-existing or new subclones with mutations in other genes.
  • Key Mutated Genes: These subclones often harbor mutations in:
    • Signal Transduction Genes: Such as NRAS and KRAS.
    • Epigen Regulators: Including TET2, IDH1, and IDH2.
    • Transcription Factors and Spliceosome Complex Genes.

Patients who had received prior TKI treatment showed a higher number of these co-occurring mutations at baseline, which provides a larger reservoir for resistance clones to emerge under the selective pressure of this compound therapy [1].

Experimental Workflow for Profiling Resistance

The following diagram outlines the key methodology used to investigate the diverse molecular mechanisms of this compound resistance, as detailed in the clinical study [1]:

G cluster_0 Data Analysis & Interpretation Start Patient Samples (Pre- and Post-Crenolanib) WES Whole Exome Sequencing (WES) Start->WES Analysis Bioinformatic Analysis WES->Analysis Validation Functional Validation (In vitro assays) Analysis->Validation MutDetect Mutation Detection and Clonal Tracking Analysis->MutDetect Results Resistance Mechanism Profiling Validation->Results Vizome Data Visualization (Vizome Platform) MutDetect->Vizome

Current Status and Future Directions

This compound remains an investigational drug and is currently only accessible through clinical trials [2]. Its development continues, with active research focused on overcoming resistance.

  • Ongoing Trials: A pivotal phase III trial is directly comparing this compound to the approved FLT3 inhibitor Midostaurin, both in combination with standard chemotherapy, for newly diagnosed FLT3-mutated AML (NCT03258931) [3] [4].
  • Combination Strategies: Preclinical studies suggest that combining this compound with inhibitors targeting parallel signaling pathways (e.g., BTK) or epigenetic regulators could help overcome resistance, though these strategies are not yet in advanced clinical testing [1].

Key Takeaways for Researchers

  • Patient Selection is Critical: The efficacy of this compound is most pronounced in FLT3 inhibitor-naive patients, highlighting the importance of treatment history in clinical trial design and potential future therapeutic sequencing.
  • Resistance is Multifaceted: Resistance mechanisms are complex and predominantly FLT3-independent, involving clonal selection of mutations in diverse cellular processes. This underscores the need for comprehensive genomic profiling in relapsed/refractory AML.
  • Combination Therapies are Key: The future clinical utility of this compound, like other targeted therapies, will likely depend on rational combination strategies to suppress or bypass emergent resistance pathways.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

443.23212518 Da

Monoisotopic Mass

443.23212518 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LQF7I567TQ

Pharmacology

Crenolanib is an orally bioavailable benzimidazole targeting the platelet-derived growth factor receptor (PDGFR) subtypes alpha and beta and FMS-related tyrosine kinase 3 (Flt3), with potential antineoplastic activity. Upon oral administration, crenolanib binds to and inhibits both wild-type and mutated forms of PDGFR and Flt3, which may result in the inhibition of PDGFR- and Flt3-related signal transduction pathways. This results in inhibition of tumor angiogenesis and tumor cell proliferation in PDGFR and/or Flt3 overexpressing tumor cells. PDGFR and Flt3, class III receptor tyrosine kinases, are upregulated or mutated in many tumor cell types.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

670220-88-9

Wikipedia

Crenolanib

Dates

Last modified: 08-15-2023
1: Michael M, Vlahovic G, Khamly K, Pierce KJ, Guo F, Olszanski AJ. Phase Ib study of CP-868,596, a PDGFR inhibitor, combined with docetaxel with or without axitinib, a VEGFR inhibitor. Br J Cancer. 2010 Nov 9;103(10):1554-61. Epub 2010 Oct 19. PubMed PMID: 20959830; PubMed Central PMCID: PMC2990584.
2: Lewis NL, Lewis LD, Eder JP, Reddy NJ, Guo F, Pierce KJ, Olszanski AJ, Cohen RB. Phase I study of the safety, tolerability, and pharmacokinetics of oral CP-868,596, a highly specific platelet-derived growth factor receptor tyrosine kinase inhibitor in patients with advanced cancers. J Clin Oncol. 2009 Nov 1;27(31):5262-9. Epub 2009 Sep 8. PubMed PMID: 19738123; PubMed Central PMCID: PMC2773478.

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